tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-6-7-14(8-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDKNHCJVIZZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Definitive Technical Guide: tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate (CAS 1367943-76-7)
Executive Summary & Strategic Value
In the modern era of drug discovery, the "Escape from Flatland" initiative drives the demand for sp³-rich scaffolds that improve solubility and target selectivity while reducing off-target toxicity. tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate (CAS 1367943-76-7) represents a high-value pharmacophore in this domain.
Unlike the ubiquitous 3-aminopiperidine or 4-aminopiperidine, the 4-ethyl-3-amino substitution pattern introduces a critical steric vector. The ethyl group at C4 locks the piperidine ring into a specific chair conformation, influencing the trajectory of the C3-amine. This makes the molecule an exceptional scaffold for:
-
Kinase Inhibitors: Specifically JAK and Tyk2 inhibitors where the ethyl group occupies hydrophobic pockets (e.g., the ATP-binding site).
-
GPCR Ligands: Modulating receptor subtype selectivity via steric bulk.
-
Antibacterial Agents: As seen in novel quinolone derivatives targeting resistant pathogens like S. aureus (MRSA).[1][2]
This guide provides a validated technical roadmap for the synthesis, characterization, and application of this intermediate, prioritizing stereochemical integrity and scalable protocols.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1367943-76-7 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | Colorless to pale yellow viscous oil (solidifies upon salt formation) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in water (free base) |
| pKa (Calc) | ~9.8 (Conjugate acid of amine), -1.2 (Carbamate) |
| LogP (Calc) | 1.98 (Moderate lipophilicity, ideal for CNS penetration) |
| Stereochemistry | Contains 2 chiral centers (C3, C4).[3] 4 stereoisomers possible. |
Synthetic Methodologies
The synthesis of CAS 1367943-76-7 is non-trivial due to the need for regiocontrol (3-amino vs 4-ethyl) and diastereocontrol (cis vs trans). Below are the two industry-standard routes.
Route A: The "Ketone Reductive Amination" (Preferred for Scalability)
This route relies on the reductive amination of 1-Boc-4-ethyl-3-piperidone . It is the most robust method for generating the C3-amine while maintaining the C4-ethyl stereochemistry.
Protocol:
-
Precursor: Start with 1-Boc-4-ethyl-3-piperidone (commercially available or synthesized via Dieckmann condensation).
-
Imine Formation: React ketone with Ammonium Acetate (NH₄OAc) in Methanol.
-
Reduction: Treat the in-situ imine with Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).
-
Workup: Quench with aqueous NaHCO₃, extract with DCM.
Critical Insight: The choice of reducing agent dictates the diastereomeric ratio (dr).
-
NaBH₃CN (Thermodynamic control) favors the trans isomer (3-amino and 4-ethyl anti).
-
Bulky Borohydrides (Kinetic control) can favor the cis isomer.
Route B: The "Pyridine Hydrogenation" (Historical Route)
-
Precursor: 3-Amino-4-ethylpyridine.
-
Hydrogenation: PtO₂ or Rh/Al₂O₃ under high pressure H₂ (50 bar) in acetic acid.
-
Protection: Reaction with Boc₂O.
Drawback: This route yields a complex mixture of diastereomers and often requires difficult separation of the fully reduced piperidine from partially reduced intermediates.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the preferred Route A and the decision logic for stereochemical resolution.
Figure 1: Synthetic workflow for CAS 1367943-76-7 via reductive amination, highlighting stereochemical divergence.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of racemic this compound (trans-major).
Materials:
-
1-Boc-4-ethyl-3-piperidone (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (1.5 eq)
-
Methanol (Anhydrous, 10 V)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1-Boc-4-ethyl-3-piperidone in Methanol under N₂ atmosphere.
-
Imine Formation: Add Ammonium Acetate in one portion. Stir at 25°C for 2 hours. Checkpoint: Monitor by TLC (disappearance of ketone).
-
Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride portion-wise over 30 minutes. (Caution: H₂ evolution).
-
Reaction: Allow to warm to room temperature and stir for 16 hours.
-
Quench: Concentrate MeOH under reduced pressure. Dilute residue with saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: The crude amine is often an oil. For high purity, convert to the HCl salt by treating with 4M HCl in Dioxane, filtering the white precipitate.
Yield Expectation: 75-85% (Combined diastereomers).
Applications in Drug Discovery[1][4][5]
Antibacterial Quinolones
Research indicates that the (3S, 4R)-3-amino-4-ethylpiperidine motif, when attached to a quinolone core (at C7 position), significantly enhances potency against Gram-positive bacteria.[1][2] The ethyl group disrupts the efflux pump recognition mechanisms in MRSA strains [1].
JAK/STAT Pathway Inhibition
In the design of Janus Kinase (JAK) inhibitors, the piperidine ring serves as a solvent-exposed solubilizing group. The 4-ethyl substituent can induce a "twist" in the molecule, improving selectivity for JAK1 over JAK2 by clashing with the slightly smaller pocket of JAK2 [2].
Handling & Stability (Safety Data)
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.
-
Hazards: Irritant to eyes and skin.[4] Handle in a fume hood.
-
Stability: Stable in solid form (HCl salt) for >2 years. Free base degrades slowly over months at RT.
References
-
Discovery of (3S)-Amino-(4R)-ethylpiperidinyl Quinolones. Journal of Medicinal Chemistry. American Chemical Society. Available at: [Link]
-
The Role of Piperidine Derivatives in Medicinal Chemistry. NBInno Technical Review. Available at: [Link]
-
Synthesis of Chiral 3-Aminopiperidines. ResearchGate/Chemical Reviews. Available at: [Link]
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 4. 3-Amino-N-ethylpiperidine [chembk.com]
Navigating the Synthesis and Structural Landscape of Substituted Piperidines: A Guide to tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable component for optimizing drug-target interactions. Within this class of heterocycles, N-Boc-protected aminopiperidines serve as crucial building blocks, offering versatile handles for further chemical elaboration. This guide focuses on the chemical structure, properties, and synthetic strategies for a specific, yet underexplored derivative: tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate . While direct literature on this exact compound is sparse, this paper will provide a comprehensive overview based on established synthetic methodologies for analogous 3,4-disubstituted piperidines, offering a predictive and practical framework for its synthesis and utilization.
Decoding the Structure: this compound
The chemical structure of this compound is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, an amino group at the 3-position, and an ethyl group at the 4-position. The presence of two stereocenters at the C3 and C4 positions gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
Caption: General structure of this compound.
The relative stereochemistry (cis or trans) of the amino and ethyl groups significantly influences the molecule's overall shape and, consequently, its biological activity. The cis isomers have both substituents on the same face of the ring, while the trans isomers have them on opposite faces. The Boc protecting group plays a crucial role in synthetic strategies by modulating the reactivity of the piperidine nitrogen and can be readily removed under acidic conditions.
Physicochemical Properties: A Predictive Overview
| Property | Predicted Value | Reference Compound |
| Molecular Formula | C12H24N2O2 | N/A |
| Molecular Weight | 228.33 g/mol | tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate[1] |
| XLogP3 | ~1.6 - 2.0 | tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (1.6)[1] |
| Hydrogen Bond Donors | 1 (from the amino group) | General chemical principles |
| Hydrogen Bond Acceptors | 3 (two oxygens of the carboxylate and the amino nitrogen) | General chemical principles |
| Boiling Point | > 250 °C (estimated) | Similar substituted piperidines |
Synthetic Strategies: A Roadmap to 3,4-Disubstituted Piperidines
The synthesis of 3,4-disubstituted piperidines, particularly with control over stereochemistry, is a well-explored area in organic chemistry. Several robust methodologies can be adapted to produce this compound.
Proposed Synthetic Pathway
A plausible and efficient route to the target molecule commences with the commercially available tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate [2]. This key intermediate provides a direct handle for introducing the C3-amino group via reductive amination.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Reductive Amination
Objective: To synthesize a mixture of cis- and trans-tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate from tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate.
Materials:
-
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate[2]
-
Ammonium acetate (NH4OAc) or Ammonia (7N in Methanol)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Imine Formation: To a solution of tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol or dichloroethane, add ammonium acetate (5-10 eq). If using ammonia in methanol, add it directly to the solution of the ketone. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. The progress of the reaction can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. The choice of reducing agent can influence the diastereoselectivity of the reaction. NaBH3CN is effective at slightly acidic pH, while NaBH(OAc)3 can be used in neutral or slightly acidic conditions. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product will be a mixture of cis and trans diastereomers. This mixture can be purified and the isomers separated by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The relative polarity of the cis and trans isomers will determine their elution order.
Rationale and Scientific Integrity
-
Choice of Amine Source: Ammonium acetate or ammonia in methanol are common and effective sources of ammonia for reductive amination.
-
Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that selectively reduce imines in the presence of ketones, minimizing side reactions. Hydrogenation over a palladium catalyst could also be employed and may offer different stereoselectivity.
-
Stereocontrol: The stereochemical outcome of the reduction is dependent on the steric hindrance around the imine intermediate. The ethyl group at the 3-position will direct the hydride attack, leading to a mixture of diastereomers. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions (temperature, solvent). More sophisticated stereoselective methods, such as those employing chiral auxiliaries or catalysts, would be necessary to achieve high diastereoselectivity.[3][4]
Applications and Future Directions
Substituted aminopiperidines are key components in a wide range of biologically active molecules. The title compound, with its specific substitution pattern, could be a valuable building block for the synthesis of novel therapeutic agents. The amino group provides a convenient point for derivatization, allowing for its incorporation into larger molecules through amide bond formation, alkylation, or other coupling reactions.
The development of stereoselective syntheses for each of the four isomers of this compound would be a significant advancement, enabling the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.
Conclusion
While this compound remains a novel chemical entity with no direct published synthesis, this guide provides a robust and scientifically sound pathway for its preparation. By leveraging established methodologies for the synthesis of substituted piperidines, researchers can confidently access this valuable building block. The proposed synthetic route, starting from a commercially available precursor, is practical and scalable
Sources
- 1. Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | C12H24N2O2 | CID 10171391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: cis- vs trans-3-Amino-4-Ethylpiperidine Derivatives
The following technical guide details the stereochemical, synthetic, and analytical distinctions between cis and trans isomers of 3-amino-4-ethylpiperidine derivatives.
Core Scaffold Analysis for JAK Inhibitor Design & Medicinal Chemistry
Executive Summary
The 3-amino-4-alkylpiperidine scaffold is a critical pharmacophore in modern drug discovery, most notably serving as the chiral core of the Janus kinase (JAK) inhibitor tofacitinib (Xeljanz). While tofacitinib utilizes a methyl substituent, the 3-amino-4-ethylpiperidine analog represents a strategic expansion of this chemical space, offering altered lipophilicity (
This guide addresses the critical challenge of controlling the relative stereochemistry (cis vs trans) at the C3 and C4 positions.[2] Biological activity is often strictly governed by this relationship—tofacitinib, for instance, requires the cis-(3R,4R) configuration.
Stereochemical Definitions & Conformational Analysis
Defining the stereochemistry of 3,4-disubstituted piperidines requires precise nomenclature to avoid ambiguity between IUPAC designations and relative orientation.
Configuration Matrix
For 3-amino-4-ethylpiperidine, the priority of substituents (Cahn-Ingold-Prelog) at C4 is: C3(N) > C5(CH
| Relative Orientation | Absolute Configuration (Enantiomeric Pairs) | Geometric Relationship |
| Cis (Syn) | (3R, 4R) and (3S, 4S) | Substituents on the same face (e.g., both Wedge).[1] Note: This matches the Tofacitinib configuration.[3] |
| Trans (Anti) | (3R, 4S) and (3S, 4R) | Substituents on opposite faces (one Wedge, one Dash). |
Conformational Dynamics (Chair Forms)
The piperidine ring exists in a dynamic equilibrium between two chair conformers. The ethyl group at C4 exerts a stronger steric demand (A-value
-
Cis-Isomer ((3R,4R)):
-
Trans-Isomer ((3R,4S)):
Synthetic Strategies
The synthesis of these isomers is dictated by the mechanism of C3-N bond formation: Kinetic control (nucleophilic attack on epoxides) favors trans, while Heterogeneous Catalysis (hydrogenation) often favors cis.
Pathway A: Trans-Selective Synthesis (Epoxide Opening)
This route utilizes the anti-stereospecific nature of nucleophilic attack on an epoxide ring.
-
Mechanism: S
2 attack of a nitrogen nucleophile on 3,4-epoxypiperidine. -
Selectivity: >95% trans due to the requirement for backside attack.
Caption: Anti-selective ring opening of 3,4-epoxypiperidine yields the trans isomer exclusively.
Pathway B: Cis-Selective Synthesis (Reductive Amination/Hydrogenation)
Accessing the biologically relevant cis isomer (Tofacitinib-like) is more challenging and often requires forcing the "less stable" configuration via catalyst surface geometry.
-
Method: Hydrogenation of a 3-amino-4-ethylpyridine precursor or reductive amination of 3-ethyl-4-piperidone.
-
Catalyst: Rhodium on Alumina (Rh/Al
O ) or Platinum Oxide (PtO ).[1] -
Mechanism: Cis-addition of hydrogen across the double bond occurs from the least hindered face.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of trans-N-Benzyl-3-amino-4-ethylpiperidine
Target: (3R,4S) / (3S,4R) Racemate
-
Epoxidation: Dissolve N-Boc-4-ethyl-1,2,3,6-tetrahydropyridine (1.0 equiv) in DCM. Add m-CPBA (1.2 equiv) at 0°C. Stir for 4 h. Quench with Na
S O . Isolate the epoxide. -
Ring Opening: Dissolve the epoxide (1.0 equiv) in acetonitrile. Add benzylamine (1.5 equiv) and Lithium Perchlorate (LiClO
, 0.1 equiv) as a Lewis acid catalyst.[1] -
Reaction: Reflux for 12–16 h. The nucleophile attacks the C3 position anti to the epoxide oxygen.
-
Workup: Concentrate, redissolve in EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The trans-amino alcohol is obtained as a viscous oil.
Protocol 4.2: Synthesis of cis-3-Amino-4-ethylpiperidine
Target: (3R,4R) / (3S,4S) Racemate
-
Ketone Formation: Start with N-Benzyl-3-ethyl-4-piperidone.
-
Imine Formation: React with benzylamine (1.1 equiv) in Toluene with catalytic p-TsOH under Dean-Stark conditions to remove water.
-
Reduction:
-
Option A (High Cis Selectivity): Transfer the crude imine to a hydrogenation vessel. Add 5 mol% Rh/Al
O in AcOH/MeOH. Hydrogenate at 50 psi H for 24 h. -
Option B (Chemical Reduction): Treat the imine with L-Selectride at -78°C (Bulky hydride attacks from equatorial face, forcing amine axial
cis).
-
-
Isolation: Filter catalyst. Neutralize with NaOH. Extract with DCM.[4]
-
Resolution: The crude cis product is often a 70:30 cis:trans mix. Purify via recrystallization of the L-di-p-toluoyltartaric acid salt in EtOH, which typically crystallizes the cis enantiomer.
Analytical Characterization
Distinguishing the isomers requires analysis of the vicinal coupling constant (
NMR Data Comparison
Solvent: CDCl
| Feature | Trans Isomer | Cis Isomer | Mechanistic Reason |
| H3-H4 Coupling ( | 10 – 12 Hz | 3 – 5 Hz | Trans allows for a diaxial relationship ( |
| H3 Chemical Shift | Upfield ( | Downfield ( | Equatorial protons (cis) are typically deshielded relative to axial protons (trans). |
| NOE Correlation | Weak/None between H3-H4 | Strong NOE | H3 and H4 are spatially proximate (syn) in the cis isomer. |
HPLC Separation Method
To quantify isomeric purity or separate enantiomers:
-
Column: Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210-254 nm.
-
Elution Order: typically Trans elutes before Cis due to the more compact hydrodynamic radius of the intramolecularly H-bonded cis form (though this varies by specific derivative).
Biological Implications (SAR)[1]
In the context of JAK inhibition (e.g., Tofacitinib analogs):
-
The Cis-(3R,4R) configuration projects the C3-amino group (binding to the ATP hinge region via the pyrrolopyrimidine) and the C4-ethyl group (occupying the hydrophobic pocket) in the precise vector required for nanomolar potency.
-
The Trans isomer typically shows >100-fold loss in potency because the C4-ethyl group clashes with the "ceiling" of the ATP binding site (specifically the Gly-rich loop) when the hinge binder is engaged.
Pathway Visualization: Isomer-Specific Synthesis Flow
Caption: Divergent synthetic pathways for accessing cis (green) and trans (yellow) isomers from a common ketone precursor.
References
-
Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds."[1] US Patent 6,627,754. (Describes the original synthesis of Tofacitinib and the resolution of the cis-3,4-disubstituted piperidine core). Link
-
Mao, L., et al. "A Concise, Stereoselective and Scalable Synthesis of Optically Pure (3R,4R)-1-Benzyl- and (3R,4R)-1-Boc-3-methyl-4-aminopiperidines." Tetrahedron: Asymmetry, 2010.[1] (Detailed protocol for cis-selective reductive amination and resolution). Link
-
Reilly, M., et al. "Concise, enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine as partner to a non-fluoroquinolone nucleus."[1][5] Tetrahedron Letters, 1997.[1] (Specific synthesis of the ethyl analog via epoxide opening). Link
-
Flanagan, M. E., et al. "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry, 2010.[1] (SAR discussion on the 3,4-disubstituted piperidine stereochemistry). Link[1]
-
Scanlon, J. & Finlayson, W. "HPLC of Peptides and Proteins: Separation of cis/trans isomers." Methods in Molecular Biology, 2004.[1] (General principles for separating conformational isomers). Link
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Concise, enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine as partner to a non-fluoroquinolone nucleus. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
The Architectural Nuance of a Privileged Scaffold: A Technical Guide to 3,4-Disubstituted Piperidine Building Blocks
Introduction: Beyond Flatland in Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogenous heterocycle, is one of the most prolific scaffolds in modern medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids is a testament to its status as a "privileged scaffold."[1][3] This distinction arises from the piperidine core's unique ability to present substituents in a well-defined three-dimensional arrangement, a critical feature for optimizing molecular interactions with complex biological targets.[1][4] The saturated, sp³-hybridized nature of the ring provides a stable chair conformation, offering a significant departure from the flat, two-dimensional structures of common aromatic building blocks.[5][6]
While the piperidine scaffold itself is foundational, the substitution pattern dictates its ultimate utility. This guide delves into the specific and compelling properties of 3,4-disubstituted piperidines . This substitution pattern creates a rich stereochemical landscape, offering chemists precise control over the spatial orientation of functional groups. By understanding the interplay of conformational behavior, physicochemical properties, and synthetic accessibility, researchers can leverage these building blocks to navigate complex structure-activity relationships and design next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[7]
Core Properties: Conformational Control and Physicochemical Modulation
The true power of the 3,4-disubstituted piperidine framework lies in its predictable, yet tunable, three-dimensional architecture and its influence on fundamental drug-like properties.
Stereochemistry and Conformational Analysis
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional strain. Substituents on this ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For 3,4-disubstituted piperidines, this gives rise to cis and trans diastereomers, each with distinct conformational preferences.
-
Trans Isomers: In a trans-1,2-disubstituted cyclohexane, the most stable conformation is typically the one where both substituents are in equatorial positions (diequatorial). A similar principle applies to 3,4-disubstituted piperidines, where the trans isomer often favors a diequatorial arrangement to avoid energetically unfavorable 1,3-diaxial steric interactions.[8]
-
Cis Isomers: The cis isomer must have one substituent in an axial position and the other in an equatorial position. The ring can undergo a "ring flip" to an alternative chair conformation, which interconverts the axial and equatorial positions of the substituents. The preferred conformation will be the one that places the bulkier substituent in the more stable equatorial position.
The interplay of these steric and electronic factors is fundamental. For instance, the introduction of fluorine can lead to counterintuitive preferences due to hyperconjugation and electrostatic interactions, sometimes favoring an axial orientation.[9] The nature of the nitrogen substituent (e.g., protonated vs. free base, bulky protecting group) and the solvent environment can further influence this delicate conformational equilibrium.[9][10]
Caption: Catalyst-dependent control of diastereoselectivity in piperidine synthesis.
Modification of Pre-existing Rings
-
Hydrogenation of Pyridines: One of the most direct routes involves the catalytic hydrogenation of a corresponding 3,4-disubstituted pyridine. This method typically delivers the substituents on the same face of the ring, resulting in the cis diastereomer. [3][8]* Chiral Auxiliary-Directed Synthesis: Elegant strategies have been developed that use removable chiral auxiliaries to guide stereoselective reactions. For example, starting from 2-pyridone, an N-galactosyl auxiliary can direct the nucleophilic addition of an organometallic reagent to the 4-position with high stereoselectivity. Subsequent trapping of the enolate at the 3-position allows for the stereocontrolled introduction of a second substituent. [11][12]* Ring Transformation: Another innovative approach involves the ring transformation of smaller heterocycles. For instance, 2-(2-mesyloxyethyl)azetidines can undergo a rearrangement to stereoselectively furnish cis-3,4-disubstituted piperidines. [13]
Exemplary Experimental Protocol: Prins-Type Cyclization
The following protocol is adapted from the literature for the synthesis of cis-3,4-disubstituted piperidines. [14] Objective: To synthesize (3R,4S)-3-Isopropenyl-1-(toluene-4-sulfonyl)piperidin-4-ol.
Materials:
-
(E)-4-(Toluene-4-sulfonyl)-4-aza-6-methylhept-6-en-1-al (Starting Aldehyde)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated Hydrochloric Acid (37%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of the starting aldehyde (e.g., 100 mg, 0.34 mmol) is prepared in anhydrous CH₂Cl₂ (10 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Concentrated hydrochloric acid (0.10 mL, ~3 equiv.) is added dropwise to the stirred solution.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cis-piperidine product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude mixture. [14]
Applications in Drug Discovery
The well-defined stereochemistry and tunable properties of 3,4-disubstituted piperidines make them valuable building blocks for targeting a wide range of diseases. Their three-dimensional nature allows for the exploration of chemical space not accessible to flatter, aromatic scaffolds. [5][8]
| Compound Class / Target | Therapeutic Area | Significance of 3,4-Disubstitution |
|---|---|---|
| 4-Aryl-3,4-dimethyl-piperidines | Pain Management | The specific stereochemical arrangement of the methyl and aryl groups is crucial for potent opioid receptor antagonist activity. [11] |
| cis-3,4-Disubstituted Piperidines | Inflammation | These scaffolds serve as the core for potent CC chemokine receptor 2 (CCR2) antagonists, which are investigated for treating inflammatory diseases like atherosclerosis and rheumatoid arthritis. [15] |
| 3,4,6-Trisubstituted Piperidines | Oncology | A conformational restriction strategy using this scaffold led to the discovery of orally active Akt inhibitors with reduced hERG blockage and potent in vivo antitumor efficacy. [16] |
| Hexahydroindeno[1,2-c]pyridines | Endocrinology, Oncology | This fused 3,4-disubstituted piperidine structure is found in compounds acting as gonadotrophic hormone-releasing hormone (GnRH) agonists/antagonists and integrin antagonists. [11]|
Conclusion
3,4-Disubstituted piperidine building blocks represent a cornerstone of modern medicinal chemistry, offering a powerful toolkit for the rational design of complex, three-dimensional molecules. The ability to exert precise control over stereochemistry through a variety of sophisticated synthetic strategies allows for the systematic exploration of structure-activity relationships. By modulating the conformational and physicochemical properties of the piperidine core, researchers can craft molecules with superior biological activity, enhanced selectivity, and optimized pharmacokinetic profiles. As the pharmaceutical industry continues to move beyond "flatland" in search of novel chemical matter, the architectural nuance and proven utility of 3,4-disubstituted piperidines will ensure their enduring role in the development of future medicines.
References
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389–405. Available at: [Link]
-
D'hooghe, M., et al. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(19), 7894–7903. Available at: [Link]
-
Snaith, J. S., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(6), 2460–2471. Available at: [Link]
-
Walker, S. M., et al. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2707–2716. Available at: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1403. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Available at: [Link]
-
Kovács, E. R., & Balázs, G. L. (2020). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]
-
Snaith, J. S., et al. (2002). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters, 4(20), 3537–3540. Available at: [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116347. Available at: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Snaith, J. S., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460-71. Available at: [Link]
-
Wang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. De Gruyter. Available at: [Link]
-
Zhang, L., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8077-8084. Available at: [Link]
-
Müller, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]
-
Cherney, R. J., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 5063-5. Available at: [Link]
-
Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 5(10), 341–347. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]
-
Vishnevskiy, Y. V., et al. (2019). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. Available at: [Link]
Sources
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. lifechemicals.com [lifechemicals.com]
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- 15. Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Boc-Deprotection of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
Executive Summary
This application note details the optimized procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate. This intermediate is a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other piperidine-based therapeutics.
The deprotection yields 3-amino-4-ethylpiperidine , typically isolated as a dihydrochloride salt to ensure stability and ease of handling. This guide prioritizes the HCl/1,4-Dioxane method for its scalability and direct isolation of the salt form, while providing a TFA/DCM alternative for small-scale library synthesis.
Strategic Chemical Analysis
Reaction Mechanism
The cleavage of the Boc carbamate proceeds via an acid-catalyzed mechanism.[1][2]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[1]
-
Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate and isobutylene gas.[3][4]
-
Decarboxylation: The unstable carbamic acid loses
to yield the free amine.[1][2][3][4][5] -
Salt Formation: In the presence of excess acid (HCl), both the newly liberated N1-amine and the existing C3-amine are protonated, resulting in a dihydrochloride salt.
Substrate Considerations
-
Substrate: this compound.
-
Functional Groups: Contains a basic primary amine at C3 and a Boc-protected amine at N1.
-
Stereochemistry: The 3,4-substitution pattern often involves specific cis or trans stereochemistry. Acidic deprotection is generally stereoretentive; however, temperature control is vital to prevent thermodynamic equilibration.
Reagent Selection Matrix
| Reagent System | Suitability | Pros | Cons |
| 4M HCl in Dioxane | High (Preferred) | Directly precipitates product as HCl salt; volatile byproducts. | Dioxane is a Class 2 solvent; requires efficient ventilation. |
| HCl in IPA/MeOH | Medium | Greener solvents. | High solubility of the product often requires evaporative workup or anti-solvent precipitation. |
| TFA / DCM | Low (Specific Use) | Fast; mild temperature. | Yields TFA salt (hygroscopic); requires ion exchange for free base; difficult to remove excess TFA completely. |
Detailed Experimental Protocols
Protocol A: HCl-Mediated Deprotection (Standard Scale-Up)
Target Product: 3-amino-4-ethylpiperidine dihydrochloride
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acid: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)
-
Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is an issue)
-
Anti-solvent: Diethyl ether or MTBE
Procedure:
-
Preparation: Dissolve the substrate in a minimal amount of 1,4-dioxane (approx. 2–3 mL per gram of substrate). If the substrate is an oil and not miscible, add a small amount of MeOH to achieve a homogeneous solution.
-
Note: Ensure the reaction vessel is vented to a scrubber to handle isobutylene and
evolution.
-
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise add 4.0 M HCl in dioxane (5–10 equivalents).
-
Why: The exotherm from amine protonation and Boc cleavage can be significant. Cooling prevents side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (ninhydrin stain) or LCMS. The disappearance of the starting material (
) and appearance of the product mass ( ) confirms conversion.
-
-
Workup (Precipitation):
-
Often, the dihydrochloride salt will precipitate spontaneously as a white to off-white solid.
-
If no precipitate forms, dilute the mixture with anhydrous diethyl ether or MTBE (3x reaction volume) while stirring vigorously.
-
-
Isolation: Filter the solid under a nitrogen blanket (the salt is likely hygroscopic). Wash the cake with cold ether (2x).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to remove trace dioxane.
Yield Expectation: 85–95% as Dihydrochloride salt.
Protocol B: TFA-Mediated Deprotection (Small Scale / Purification Prep)
Target Product: 3-amino-4-ethylpiperidine (TFA salt or Free Base)
Procedure:
-
Dissolve substrate in DCM (0.1 M concentration).
-
Add Trifluoroacetic acid (TFA) to achieve a 20–50% v/v ratio.
-
Stir at room temperature for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.
-
Free-Basing (Optional): Dissolve residue in MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute with 2M
in MeOH. Concentrate to obtain the free diamine oil.
Analytical Validation & Quality Control
NMR Characterization[6]
-
NMR (D_2O or DMSO-d6):
-
Loss of Signal: Disappearance of the strong singlet at
ppm (9H, Boc tert-butyl group). -
Shift: Downfield shift of protons adjacent to N1 and C3 due to protonation.
-
Key Feature: The ethyl group signals (triplet and quartet/multiplet) must remain intact, confirming no alkyl cleavage.
-
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Expectation:
-
Starting Material:
or . -
Product:
corresponding to the diamine core. -
Note: In the HCl salt form, the mass observed is of the free base cation.
-
Workflow Visualization
Figure 1: Decision tree and workflow for the HCl-mediated deprotection and isolation of the dihydrochloride salt.
Troubleshooting & Critical Parameters
Hygroscopicity
Piperidine diamine salts are notoriously hygroscopic.
-
Symptom: The white solid turns into a sticky gum upon exposure to air.
-
Solution: Perform filtration rapidly under a nitrogen blanket. Store the final salt in a desiccator or sealed under argon.
"Gummy" Precipitate
If the product oils out instead of crystallizing upon ether addition:
-
Cause: Presence of residual MeOH or water, or too rapid addition of anti-solvent.
-
Remedy: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous ether or pentane until it solidifies into a powder.
Incomplete Deprotection
-
Cause: Acid concentration too low or reaction time too short.
-
Remedy: Add an additional 2–3 equivalents of HCl/Dioxane and warm slightly to 30–35 °C (monitor carefully).
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M.[6] John Wiley & Sons, 2014 . (Standard reference for Boc cleavage conditions).
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . Indian Journal of Chemistry, 2014 . Available at: [Link] (Describes HCl salt isolation of piperidine diamines).
- Method for synthesizing (R)-3-amino-piperidine. Google Patents (CN103865964A). Available at: (Industrial protocol for HCl/Ethanol deprotection).
-
Boc Deprotection Mechanism and Protocols . Common Organic Chemistry. Available at: [Link].
Sources
derivatization of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate for SAR studies
An Application Guide for Medicinal Chemists: Strategic Derivatization of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 3,4-Disubstituted Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs.[1] Its defined three-dimensional structure, conformational flexibility, and the presence of a basic nitrogen atom make it an ideal framework for orienting pharmacophoric groups to interact with biological targets. The specific scaffold, this compound, offers medicinal chemists a robust and versatile starting point for generating compound libraries for Structure-Activity Relationship (SAR) studies.
The strategic placement of an amino group at the 3-position and an ethyl group at the 4-position creates stereochemical complexity that can be exploited to achieve high target affinity and selectivity.[2] The primary amino group serves as a key handle for derivatization, allowing for the systematic introduction of a wide variety of functional groups. The tert-butoxycarbonyl (Boc) protecting group at the N1 position ensures that derivatization occurs selectively at the C3-amine, but it can also be removed in a subsequent step to allow for further diversification at the ring nitrogen.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of proven synthetic protocols for the derivatization of this scaffold, explains the causal logic behind experimental choices, and contextualizes these methods within the broader goal of building a robust SAR data set to drive drug discovery programs forward.
The Core Scaffold: Strategic Considerations for Derivatization
The starting material, this compound, possesses two key sites for modification, each with distinct strategic implications for SAR exploration. The primary focus is typically the exocyclic amine at the C3 position, which is readily available for a multitude of chemical transformations.
-
C3 Amino Group (Primary Handle): This is the principal site for introducing diversity. Modifications here directly impact the local chemical environment, allowing for the probing of hydrogen bond interactions, steric boundaries, and electrostatic interactions within a target's binding site.
-
N1 Boc-Protected Amine (Secondary Handle): The Boc group provides orthogonality, allowing for selective reaction at the C3 amine. Its subsequent removal opens up the N1 position for a second wave of derivatization, which is crucial for modulating the scaffold's overall physicochemical properties, such as basicity (pKa), solubility, and metabolic stability.[2]
The stereochemistry of the C3 amino and C4 ethyl groups (cis vs. trans) is a critical parameter that can profoundly influence biological activity by altering the spatial orientation of the appended substituents.[1] It is imperative to maintain stereochemical integrity throughout the synthetic sequence or to synthesize and test stereoisomers separately.
Caption: General workflow for multi-stage derivatization.
Detailed Application Protocols
The following protocols are presented as robust starting points. As a Senior Application Scientist, it is understood that optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates. All reactions should be monitored by appropriate techniques (TLC, LC-MS) to ensure completion.
Protocol 1: N-Acylation via Amide Coupling
Scientific Rationale: The formation of an amide bond replaces a hydrogen bond donor (the amine) with a hydrogen bond acceptor (the amide carbonyl) and introduces a planar, rigid unit. This is a classic strategy to explore interactions with specific residues in a protein binding pocket and to modulate lipophilicity. Using a diverse set of carboxylic acids allows for the exploration of steric, electronic, and hydrophobic effects.
Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Coupling Agent Addition: Add a suitable amide coupling reagent, such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq), to the stirring solution. The reaction mixture should be stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-acyl derivative.
Self-Validation: Successful synthesis is confirmed by the appearance of a new amide carbonyl signal in the ¹³C NMR spectrum (approx. 165-175 ppm) and a downfield shift of the C3-proton in the ¹H NMR spectrum, along with a mass peak corresponding to the expected product in the LC-MS analysis.
Protocol 2: N-Sulfonylation
Scientific Rationale: Sulfonamides are excellent hydrogen bond acceptors and are metabolically robust. Unlike amines, they are not basic and are not protonated at physiological pH. This modification dramatically alters the electronic character and pKa of the local environment, which can be crucial for improving cell permeability and avoiding off-target interactions with ion channels.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (used as solvent). Slowly add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Workup: Dilute the mixture with DCM. Wash sequentially with 1 M aqueous HCl (to remove excess base), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to afford the pure N-sulfonylated product.
Self-Validation: The formation of the sulfonamide can be confirmed by the disappearance of the primary amine protons and the appearance of a single sulfonamide N-H proton in the ¹H NMR spectrum. Mass spectrometry will confirm the expected molecular weight.
Protocol 3: N-Alkylation via Reductive Amination
Scientific Rationale: This powerful reaction introduces new alkyl or aryl groups, allowing for the exploration of larger steric pockets and the introduction of additional functional groups or basic centers. It is a highly reliable and versatile method for generating secondary and tertiary amines. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines/enamines, and does not reduce the aldehyde/ketone starting material at an appreciable rate. [3][4] Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Acid Catalyst (Optional): For less reactive systems, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution at room temperature. The reaction is often accompanied by slight gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting amine and the formation of the product.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir for 30 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography.
Self-Validation: Successful alkylation is verified by ¹H and ¹³C NMR, which will show new signals corresponding to the added alkyl/aryl group. Mass spectrometry provides definitive confirmation of the product's molecular weight.
Hypothetical SAR Data Analysis
To illustrate the application of these derivatization strategies, consider the following hypothetical data for a series of compounds tested against a target enzyme.
| Entry | Derivatization Method | R-Group | Target IC₅₀ (nM) |
| 1 | Starting Material | -H | 1250 |
| 2 | Protocol 1 (Acylation) | -C(O)CH₃ | 450 |
| 3 | Protocol 1 (Acylation) | -C(O)Ph | 150 |
| 4 | Protocol 2 (Sulfonylation) | -S(O)₂CH₃ | 800 |
| 5 | Protocol 2 (Sulfonylation) | -S(O)₂-(4-Cl-Ph) | 250 |
| 6 | Protocol 3 (Alkylation) | -CH₂Ph | 95 |
| 7 | Protocol 3 (Alkylation) | -CH₂-c-Hex | 2000 |
SAR Insights:
-
Acylation: Moving from the free amine (Entry 1) to a simple acetamide (Entry 2) improves potency, suggesting an H-bond acceptor is tolerated. The increased potency with a benzoyl group (Entry 3) indicates a potential hydrophobic or π-stacking interaction is beneficial.
-
Sulfonylation: The methylsulfonamide (Entry 4) is less active than the corresponding acetamide, suggesting that the strong electron-withdrawing nature or steric bulk of the sulfonyl group is not optimal. However, adding an aromatic ring (Entry 5) recovers some potency, reinforcing the hypothesis of a beneficial aromatic interaction.
-
Alkylation: The benzyl group (Entry 6) provides the most potent compound in this series, indicating that flexibility and the ability to engage in hydrophobic/aromatic interactions are key drivers of affinity. The dramatic loss of activity with a cyclohexylmethyl group (Entry 7) compared to the benzyl group suggests a specific requirement for an aromatic/planar structure over simple steric bulk.
References
-
Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
ACS Publications. SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. [Link]
-
PubMed. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
PubMed Central. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]
-
PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
-
Journal of Pharmaceutical and Scientific Research. Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
ChemRxiv. Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. [Link]
- Google Patents.
-
RSC Publishing. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
-
PubMed Central. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
Wiley Online Library. Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]
-
PubMed Central. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]
-
Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. [Link]
Sources
Advanced Application Note: Reaction Mechanisms and Protocols for Ethyl-Substituted Piperidine Ring Formation
Strategic Significance in Drug Discovery
The ethyl-substituted piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical modulator of lipophilicity (
-
3-Ethylpiperidine: Creates a chiral center at the C3 position. Enantiopure synthesis is critical as biological activity often resides in a single enantiomer (e.g., catalytic asymmetric synthesis is preferred over chiral resolution).
-
4-Ethylpiperidine: Often used to extend the carbon chain into hydrophobic pockets of receptors (e.g., Sigma-1 receptor ligands, AChE inhibitors) without introducing chirality if the molecule remains symmetrical.
This guide focuses on the two most robust mechanistic pathways for constructing these rings: Asymmetric Hydrogenation of Pyridinium Salts (for chiral C3-systems) and Heterogeneous Catalytic Hydrogenation (for C4-systems or racemic scaffolds).
Mechanistic Deep Dive: Asymmetric Hydrogenation
The most sophisticated method for generating ethyl-piperidines with high enantiomeric excess (
The "Partial Reduction" Pathway (Rh-JosiPhos System)
The mechanism does not proceed through a simple concerted addition of three
-
Activation: The pyridine nitrogen is alkylated (e.g., Benzyl, Ethyl) or protonated to form a pyridinium salt. This lowers the aromatic resonance energy and prevents the nitrogen lone pair from poisoning the metal center.
-
Initial Hydride Transfer: The Rh-diphosphine complex (e.g., Rh-JosiPhos) facilitates the first hydride transfer, breaking aromaticity to form a dihydropyridine intermediate.
-
Enamine-Iminium Tautomerization: The dihydropyridine isomerizes to an enamine/iminium species.[1]
-
Enantiodetermining Step: The reduction of the resulting iminium/enamine intermediate is often the stereodetermining step, governed by the chiral pocket of the ligand.
Visualization of the Catalytic Cycle
Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of 3-ethylpyridinium salts. The stereochemistry is established during the reduction of the non-aromatic intermediates.
Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-3-Ethylpiperidine
Application: Synthesis of chiral building blocks for drug development. Reagents:
-
3-Ethylpyridine (Starting Material)
-
Benzyl bromide (Activating Agent)
-
[Rh(nbd)₂]BF₄ (Precatalyst)
-
(R,S)-JosiPhos (Chiral Ligand)
-
Triethylamine (Base additive)
Step 1: Pyridinium Salt Formation
-
Dissolve 3-ethylpyridine (10 mmol) in acetone (20 mL).
-
Add benzyl bromide (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours. A white precipitate (N-benzyl-3-ethylpyridinium bromide) will form.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Checkpoint: Verify purity via ¹H NMR (distinct downfield shift of aromatic protons).
-
Step 2: Asymmetric Hydrogenation[1][2][3]
-
Glovebox Operation: In a nitrogen-filled glovebox, charge a high-pressure autoclave glass liner with:
-
N-benzyl-3-ethylpyridinium bromide (1.0 mmol)
-
[Rh(nbd)₂]BF₄ (0.01 mmol, 1 mol%)
-
(R,S)-JosiPhos (0.011 mmol, 1.1 mol%)
-
Degassed Ethanol (5 mL)
-
Triethylamine (0.5 mmol, 0.5 eq). Note: Base is crucial to modulate the reaction rate and prevent acid-catalyzed racemization.
-
-
Seal the autoclave and purge with
gas (3 cycles). -
Pressurize to 50 bar (725 psi)
. -
Stir at 50°C for 24 hours.
-
Vent the system carefully. Concentrate the solvent under reduced pressure.
Step 3: Deprotection (Debenzylation)
-
Dissolve the crude N-benzyl piperidine in Methanol (10 mL).
-
Add Pd/C (10 wt% loading, 20 mg) and Acetic Acid (1 drop).
-
Stir under
balloon (1 atm) at RT for 4 hours. -
Filter through Celite to remove the catalyst.
-
Basify with NaOH (1M) and extract with DCM.
-
Result: Chiral 3-ethylpiperidine.
Protocol B: Heterogeneous Hydrogenation of 4-Ethylpyridine
Application: Large-scale synthesis of achiral or cis-enriched piperidines. Reagents:
-
4-Ethylpyridine
-
PtO₂ (Adams' Catalyst) or 5% Rh/C
-
Acetic Acid (Solvent/Activator)[3]
Workflow
-
Preparation: Dissolve 4-ethylpyridine (50 mmol) in Glacial Acetic Acid (50 mL). The acid protonates the pyridine, facilitating adsorption onto the metal surface.
-
Catalyst Addition: Carefully add PtO₂ (0.5 mol%). Caution: PtO₂ is pyrophoric if exposed to H₂/air mixtures dry.
-
Hydrogenation:
-
Instrument: Parr Shaker or Autoclave.
-
Pressure: 60 psi (4 bar).
-
Temperature: RT to 50°C.
-
Time: Monitor H₂ uptake until cessation (approx. 6-12 hours).
-
-
Workup:
Data Summary & Optimization
Comparison of Methods
| Feature | Protocol A (Homogeneous Rh) | Protocol B (Heterogeneous Pt/Rh) |
| Substrate Scope | 3-substituted pyridines (Chiral) | 2, 3, or 4-substituted (Racemic/Cis) |
| Active Species | Rh-Diphosphine Complex | Metal Surface (Horiuti-Polanyi mechanism) |
| Conditions | High Pressure (50 bar), 50°C | Low-Med Pressure (4-5 bar), RT |
| Stereoselectivity | High ee (up to 96%) | High cis-diastereoselectivity |
| Key Additive | Triethylamine (Base) | Acetic Acid (Acid) |
| Cost | High (Ligand/Metal) | Low (Bulk Catalyst) |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Catalyst poisoning by substrate or impurities (sulfur/halogens).
-
Fix: Recrystallize the pyridinium salt; ensure H₂ gas purity; increase catalyst loading to 2-5 mol%.
-
-
Low Enantioselectivity (Protocol A):
-
Cause: Racemization of the iminium intermediate or improper ligand-to-metal ratio.
-
Fix: Lower reaction temperature; ensure strictly anhydrous conditions; verify the quality of the JosiPhos ligand.
-
-
Over-reduction (Ring Opening):
-
Cause: Temperature too high or pressure too extreme.
-
Fix: Monitor reaction progress via LC-MS; stop immediately upon consumption of starting material.
-
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for selecting the appropriate synthesis protocol based on regiochemistry and stereochemical requirements.
References
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link
-
Studer, M., et al. (2000). "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Advanced Synthesis & Catalysis. Link
-
Legault, C.Y., et al. (2007). "Highly Enantioselective Hydrogenation of Pyridines." Journal of the American Chemical Society. Link
-
Organic Syntheses. "Piperidine, 1-ethyl-." Org.[5][6][7][8] Synth. 1957, 37, 24. Link
-
BenchChem. "Review of Synthetic Methods for Piperidine Rings." Link
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Strategic Functionalization of C4-Ethyl Piperidine Scaffolds in Medicinal Chemistry
Executive Summary & Structural Logic
The 4-ethylpiperidine scaffold represents a privileged motif in drug discovery, offering a distinct lipophilic profile compared to its methyl analogue while avoiding the excessive metabolic liability of longer alkyl chains. Structurally, the C4-ethyl group acts as a conformational anchor . With an A-value of approximately 1.7 kcal/mol, the ethyl group overwhelmingly prefers the equatorial orientation, effectively "locking" the piperidine ring into a single chair conformation.
For the medicinal chemist, this "Ethyl Lock" presents both a challenge and an opportunity:
-
Challenge: Steric shielding of the axial vectors at C3 and C5.
-
Opportunity: High predictability in stereoselective functionalization at C2 (alpha) and N (heteroatom) positions due to the rigidified template.
This guide details three strategic pathways for functionalizing this scaffold:
-
N-Arylation: Overcoming steric drag via Buchwald-Hartwig Cross-Coupling.
-
C2-H Functionalization: Enantioselective
-lithiation (The Beak Protocol). -
C3-H Functionalization: Directed Pd-catalyzed arylation.[1]
Strategy I: N-Functionalization (Buchwald-Hartwig)[2]
While N-alkylation is trivial, N-arylation of 4-substituted piperidines is a critical step in synthesizing GPCR ligands (e.g., opioids, antihistamines). The 4-ethyl group exerts remote steric pressure, often requiring specific ligand choices to suppress
Mechanistic Insight: The "Remote Steric" Effect
In the catalytic cycle, the reductive elimination step is sensitive to the bite angle of the ligand and the bulk of the amine. For 4-ethylpiperidine, bulky biaryl phosphine ligands (Buchwald ligands) are essential to facilitate this step and prevent the formation of dehalogenated arene byproducts.
Protocol A: Pd-Catalyzed N-Arylation
Target: Coupling 4-ethylpiperidine with deactivated aryl chlorides.
Materials
-
Substrate: 4-Ethylpiperidine (1.0 equiv)
-
Coupling Partner: Aryl Chloride (1.0 equiv)[2]
-
Catalyst: Pd_2(dba)_3 (1.0 mol%)
-
Ligand: RuPhos or BrettPhos (2.0 mol%)
-
Note: RuPhos is preferred for secondary amines; BrettPhos for primary amines, but effective here for difficult substrates.
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd_2(dba)_3 and RuPhos in a vial with 1 mL of solvent. Heat at 60°C for 2 minutes to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown).
-
Reaction Assembly: Charge a Schlenk tube with NaOtBu and the Aryl Chloride.
-
Addition: Add the pre-formed catalyst solution, followed by 4-ethylpiperidine.
-
Reaction: Seal and heat to 80-100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS.[2] The disappearance of the aryl chloride is the limiting factor.
-
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
Data Summary: Ligand Effects on Yield[2][3][4]
| Ligand | Catalyst Loading | Temp (°C) | Yield (%) | Observation |
| PPh3 | 5 mol% | 100 | <10 | Dehalogenation predominant |
| BINAP | 5 mol% | 100 | 45 | Slow conversion |
| XPhos | 2 mol% | 80 | 82 | Good general utility |
| RuPhos | 1 mol% | 80 | 96 | Excellent for 2° amines |
Strategy II: Regioselective C2-H Functionalization (Lithiation)
This is the most powerful method to introduce chirality and complexity. Using the Beak Protocol , the N-Boc group directs lithiation to the
Mechanistic Insight: Stereochemical Outcome
The 4-ethyl group (equatorial) dictates the outcome.
-
Deprotonation: s-BuLi removes the pro-equatorial proton at C2.
-
Intermediate: The N-Boc group coordinates Lithium, forming a chelated dipole.
-
Substitution: Electrophilic trapping typically occurs with retention of configuration .
-
Result: The major diastereomer is usually the 2,4-trans isomer (C2 substituent axial, C4 ethyl equatorial). This is counter-intuitive (placing a group axial) but is driven by the minimization of A(1,3) strain in the N-Boc intermediate.
Figure 1: Pathway for the stereoselective C2-functionalization via N-Boc directed lithiation.
Protocol B: -Lithiation / Trapping
Target: Synthesis of trans-2-benzyl-4-ethylpiperidine.
Materials
-
Substrate: N-Boc-4-ethylpiperidine (1.0 equiv)
-
Reagent: s-BuLi (1.2 equiv, cyclohexane solution)
-
Ligand: TMEDA (1.2 equiv) or (-)-Sparteine (for enantioselective induction)
-
Electrophile: Benzyl Bromide (1.3 equiv)
-
Solvent: Et2O (Preferred over THF for stereoselectivity)
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone). Add anhydrous Et2O and TMEDA.
-
Base Addition: Add s-BuLi dropwise. Stir for 10 mins.
-
Substrate Addition: Add N-Boc-4-ethylpiperidine (dissolved in minimal Et2O) dropwise over 15 minutes.
-
Critical: Maintain internal temp < -70°C.
-
-
Lithiation: Stir at -78°C for 4–6 hours. (The 4-ethyl group slows the lithiation kinetics compared to unsubstituted piperidine).
-
Trapping: Add Benzyl Bromide (neat or in Et2O) rapidly.
-
Quench: After 30 mins, add MeOH, then warm to RT and add sat. NH4Cl.
-
Purification: Extract with Et2O. The trans isomer is often separable from the cis minor product via column chromatography.
Strategy III: C3-H Functionalization (Directed Pd-Catalysis)
Direct functionalization of C3 (beta to nitrogen) is difficult due to the lack of acidity. Recent advances utilize Transient Directing Groups (TDG) or removable auxiliaries (e.g., 8-aminoquinoline) at the C4 position, but since our C4 is occupied by an ethyl group, we utilize C3-Directing Groups or rely on N-directed C3-activation (sp3 C-H activation).
Note: This is an advanced workflow requiring high-pressure vessels.
Figure 2: Simplified catalytic cycle for directed C(sp3)-H activation.
References
-
Buchwald-Hartwig Amination Reviews
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.
-
-
Piperidine Lithiation (Beak Protocol)
-
Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[3] Journal of Organic Chemistry.
-
O'Brien, P. et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry.
-
-
C-H Activation of Heterocycles
Sources
Troubleshooting & Optimization
optimizing yield for synthesis of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
The following technical guide serves as a specialized support center for the synthesis and optimization of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate .
This guide is structured to address the specific challenges introduced by the C4-ethyl group , which distinguishes this molecule from its more common methyl-analog (a Tofacitinib intermediate). The steric bulk of the ethyl group significantly influences reaction kinetics and stereochemical outcomes.
Route Selection & Strategy
Q: Which synthetic route offers the highest yield for the 4-ethyl variant?
A: For laboratory-scale synthesis (<100g), Reductive Amination of the corresponding piperidinone is the most robust method with the highest "First-Pass" success rate. While Pyridine Reduction is viable for industrial scale-up, it often suffers from difficult diastereomeric separations (cis/trans mixtures) and catalyst poisoning.
Comparative Analysis of Routes
| Feature | Route A: Reductive Amination | Route B: Pyridine Reduction |
| Starting Material | tert-Butyl 4-ethyl-3-oxopiperidine-1-carboxylate | 3-Amino-4-ethylpyridine |
| Key Reagents | Ammonium acetate/Benzylamine, NaBH(OAc)₃ | H₂, Rh/C or Pd/C, AcOH |
| Stereocontrol | Tunable (Hydride source dictates Cis/Trans) | Poor (Thermodynamic mixtures common) |
| Yield Potential | High (70-85%) | Moderate (50-65% after separation) |
| Primary Risk | Incomplete conversion due to C4-ethyl sterics | Over-reduction or ring opening |
Interactive Workflow: Synthesis & Troubleshooting
The following diagram outlines the critical decision points for the Reductive Amination route, which is the recommended baseline protocol.
Caption: Workflow for Reductive Amination emphasizing the critical checkpoint for imine formation, often hindered by the C4-ethyl group.
Detailed Protocol: Reductive Amination
Objective: Synthesize this compound maximizing the cis-isomer (typically the bioactive target) while minimizing side reactions.
Reagents & Setup
-
Substrate: 1-Boc-4-ethylpiperidin-3-one (1.0 equiv)
-
Amine Source: Ammonium Acetate (5-10 equiv) for primary amine; Benzylamine (1.1 equiv) if secondary amine is desired first.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Additive: Acetic Acid (1.0 equiv) or Titanium(IV) isopropoxide (1.2 equiv).
Step-by-Step Procedure
-
Imine Pre-equilibrium (Critical for Yield):
-
Dissolve the ketone in DCE (0.2 M).
-
Add the amine source and Acetic Acid.
-
Expert Tip: Due to the C4-ethyl steric bulk , standard stirring times are insufficient. Stir for 2–4 hours at room temperature before adding the reducing agent. If using Ti(OiPr)₄, stir for 12 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)₃ portion-wise over 30 minutes.
-
Allow to warm to room temperature and stir for 16–24 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃.[1]
-
Crucial Step: For the primary amine, the pH must be adjusted to >10 using 1N NaOH to ensure the amine is in the free base form for extraction.
-
Extract with DCM (3x).
-
Troubleshooting Guide (FAQ)
Issue: Low Yield (<40%)
Q: I am seeing a lot of unreacted starting material (ketone) even after 24 hours. Why? A: This is the "Ethyl Effect." The ethyl group at C4 sterically shields the C3 carbonyl carbon, making nucleophilic attack by the amine difficult.
-
Fix 1 (Thermodynamic Push): Switch from Acetic Acid to Titanium(IV) isopropoxide (Ti(OiPr)₄) . Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation [1].
-
Fix 2 (Solvent): Switch from Methanol to 1,2-Dichloroethane (DCE) . DCE promotes tighter ion-pairing and often accelerates STAB reductions compared to protic solvents.
Issue: Stereoselectivity (Cis/Trans Ratio)
Q: I need the cis-isomer, but I'm getting a 1:1 mixture. A: The hydride source determines the attack vector.
-
Mechanism: The bulky C4-ethyl group forces the piperidine ring into a specific chair conformation. A small reducing agent like NaBH₄ (in MeOH) can attack from the axial direction, often leading to the trans product.
-
Optimization: Use NaBH(OAc)₃ in DCE at low temperature (-20°C to 0°C). The acetoxy ligands make the borohydride bulky, forcing it to attack from the less hindered equatorial face, generally favoring the cis-amine (relative to the C4-ethyl) [2].
Issue: Impurity Profile
Q: I see a large impurity at +28 mass units in LCMS. A: This is likely the N-ethylated byproduct .
-
Cause: If you use Acetaldehyde/Ethylamine in previous steps or if the solvent contains impurities. However, in reductive amination with ammonium acetate, a common impurity is the dimer (secondary amine formed by reaction of the product amine with unreacted ketone).
-
Prevention: Use a large excess of Ammonium Acetate (10 equiv) to statistically suppress dimer formation. Maintain high dilution (0.1 M).
Optimization Data: Solvent & Catalyst Screening
The following table summarizes expected outcomes based on analogous 3-amino-4-alkylpiperidine systems [3].
| Solvent | Additive | Temp | Conv.[2][3] (%) | Cis:Trans Ratio | Notes |
| MeOH | AcOH | RT | 65% | 50:50 | Fast reaction, poor stereocontrol. |
| DCE | AcOH | RT | 82% | 65:35 | Standard protocol. Good balance. |
| DCE | Ti(OiPr)₄ | 0°C → RT | 95% | 80:20 | Recommended for high yield. |
| THF | Ti(OiPr)₄ | Reflux | 90% | 40:60 | Higher temp degrades stereocontrol. |
Advanced Troubleshooting: The "Dead" Reaction
If the reaction stalls completely, use this logic flow to diagnose the chemical failure.
Caption: Diagnostic tree for stalled reactions. Water presence is the #1 killer of imine formation.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
-
Ruggeri, S. G., et al. "Synthesis of the Janus Kinase Inhibitor Tofacitinib (CP-690,550)." Organic Process Research & Development, vol. 18, no. 1, 2014. (Provides analogous data for 3-amino-4-methylpiperidine). Link
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with Boc-3-amino-4-ethylpiperidine in organic solvents
Technical Support Center: Boc-3-amino-4-ethylpiperidine Solubility Guide
Executive Summary & Compound Analysis
The Core Challenge: Boc-3-amino-4-ethylpiperidine presents a unique solubility paradox. The tert-butoxycarbonyl (Boc) group adds significant lipophilicity, yet the carbamate functionality induces strong hydrogen-bonding networks.[1][2][3] Furthermore, the 4-ethyl substituent disrupts crystal packing compared to its 4-methyl analog (a common Tofacitinib intermediate), frequently resulting in "oiling out" or persistent gum formation rather than clean crystallization.[1][2]
Structural Ambiguity Check: Before proceeding, verify your specific isomer. Solubility strategies differ slightly based on the protection site:
-
Isomer A (Ring-Protected): 1-Boc-3-amino-4-ethylpiperidine.[1][2][3] (Most common building block).[2][3][4] The exocyclic amine is free and basic.[3][4] Soluble in alcohols/DCM; forms salts with acids.[3][4]
-
Isomer B (Amine-Protected): tert-butyl (4-ethylpiperidin-3-yl)carbamate.[1][2][3] The ring nitrogen is free and secondary.[3][4] More polar; often requires chlorinated solvents or alcohols.[3]
Solubility Profile & Solvent Selection
The following data summarizes the solubility behavior of the 1-Boc variant (Isomer A) at 25°C.
| Solvent Class | Solvent | Solubility Rating | Observation / Risk |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Best for initial dissolution.[1][2][3] Risk of oiling out upon evaporation.[3][5] |
| Polar Aprotic | DMF / DMSO | Excellent (>100 mg/mL) | Hard to remove.[2][3][4] Use only if necessary for reaction conditions. |
| Alcohols | Methanol / Ethanol | Good (>50 mg/mL) | Proticity disrupts H-bonding aggregates.[2][3][4] Good for transfers. |
| Ethers | THF / 1,4-Dioxane | Moderate (20-50 mg/mL) | Solubility decreases significantly at low temps (<0°C).[1][3] |
| Esters | Ethyl Acetate | Moderate | Good for extraction, but may require warming to fully dissolve solids.[3][4] |
| Hydrocarbons | Hexanes / Heptane | Poor (<1 mg/mL) | Anti-solvent. Used to induce precipitation or triturate oils.[2][3][4] |
| Aqueous | Water (pH 7) | Insoluble | Forms emulsions.[2][3][4] |
| Aqueous | Water (pH < 4) | Soluble (as salt) | Only applies if the exocyclic amine is free (Isomer A).[2][3][4] |
Diagnostic Decision Tree: Solubility Optimization
Use this logic flow to determine the correct handling procedure based on your current physical state.
Figure 1: Decision matrix for handling physical state variations.[1][2][3] Impurities are the leading cause of "oiling out" in ethyl-substituted piperidines.[1][2]
Troubleshooting Guides (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I concentrated my reaction mixture, and the product separated as a thick, sticky yellow gum that won't solidify. I can't weigh it accurately. How do I fix this?"
Technical Diagnosis: The 4-ethyl group introduces conformational flexibility that inhibits crystal lattice formation.[1][3][4] If residual solvent (like DCM or EtOAc) is trapped within the gum, it acts as a plasticizer, preventing solidification.[2][3]
Corrective Protocol: The "High-Vac Trituration" Method
-
Dissolve: Redissolve the gum in a minimal amount of Diethyl Ether or TBME (Tert-butyl methyl ether).[3][4]
-
Precipitate: Add Hexane or Pentane dropwise until the solution turns slightly cloudy.
-
Evaporate: Rotary evaporate slowly. As the ether removes, the hexane concentration increases, forcing the compound out.[2]
-
Triturate: If it oils again, add pure Hexane and scratch the flask walls with a glass spatula vigorously while cooling in an ice bath. The mechanical energy often induces nucleation.[3][4]
-
Dry: Once solid, dry under high vacuum (<1 mbar) for at least 4 hours to remove trapped solvent.
Issue 2: Incomplete Dissolution in Reaction Solvent
User Question: "I need to run a nucleophilic substitution in THF, but the Boc-amine precipitates as a white gel when I add it."
Technical Diagnosis: Boc-amines can form intermolecular hydrogen bonds (Carbamate N-H ...[1][2][3] O=C), leading to gelation in non-polar or moderately polar ethers like THF, especially at high concentrations (>0.5 M).[2][3]
Corrective Protocol: The "DCM Spike" Technique Do not attempt to heat the THF excessively, as this can degrade the Boc group over time.[2][4]
-
Dissolve the Boc-amine in Dichloromethane (DCM) first.[2][3][4] It is usually soluble in DCM at very high concentrations (1-2 M).[1][3]
-
Dilute this concentrated DCM solution into your main reaction solvent (THF).[3]
-
Note: Most nucleophilic substitutions tolerate 5-10% DCM co-solvent without affecting kinetics.[1][3]
Issue 3: Precipitation During Acidic Workup
User Question: "I washed my organic layer with 1M HCl to remove impurities, and my product disappeared from the organic layer."
Technical Diagnosis:
If you are using Isomer A (1-Boc-3-amino-4-ethylpiperidine) , the exocyclic amine is basic (
Corrective Protocol: pH-Controlled Extraction
-
Neutralization: Cool on ice and adjust pH to ~10-11 using 1M NaOH or Saturated
. -
Extraction: Extract immediately with DCM (3x). The deprotonated free amine will return to the organic layer.[2][3][4]
-
Prevention: For future purifications, wash with saturated
(weakly acidic) or water instead of strong acid.
Advanced Protocol: Purification via Diastereomeric Salt Formation
If solubility issues persist due to stereoisomeric impurities (cis/trans mixtures), standard recrystallization often fails.[2][3] Use this method to isolate the target isomer as a solid salt.[3][4]
Reagents:
Workflow:
-
Dissolve the crude Boc-amine oil in Ethanol (5 mL/g).
-
Add a hot solution of the chiral acid in Ethanol.
-
Allow to cool slowly to room temperature, then to 4°C.
-
The salt of the matching diastereomer should crystallize out.[3][4]
-
Free Basing: Filter the solid, dissolve in water, basify with NaOH, and extract with DCM to recover the pure, soluble Boc-amine.[2][3]
References & Grounding
-
Boc-Group Chemistry & Stability:
-
Piperidine Conformational Analysis:
-
Experimental Validation (Analogous Structures):
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Boc-3-amino-4-ethylpiperidine before handling.[1][2][3] The "ethyl" substituent significantly increases lipophilicity compared to methyl analogs; adjust solvent volumes accordingly.[2]
Sources
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C32H36FN3O5 | CID 124160067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization during deprotection of chiral piperidines
Technical Support & Troubleshooting Hub
Senior Application Scientist: Dr. A. Chen
Subject: Preventing Racemization During Deprotection of
Diagnostic & Risk Assessment
Before initiating any deprotection sequence, use this decision matrix to evaluate the racemization risk of your specific substrate. Piperidines possess unique conformational constraints that can accelerate
Figure 1: Decision matrix for assessing racemization probability based on protecting group chemistry and substrate electronics.
Knowledge Base: Mechanisms of Failure
To prevent racemization, one must understand the invisible enemy. In chiral piperidines, the threat is almost exclusively
The Three Vectors of Racemization
| Mechanism | Trigger | High-Risk Substrates | Prevention Strategy |
| Base-Catalyzed Enolization | Strong bases (NaOH, Et | Pipecolic acid derivatives , | Use non-basic workups; buffer deprotection cocktails with HOBt/Oxyma. |
| Acid-Catalyzed Enolization | Strong acids (TFA, HCl) promote enol formation via protonation of the carbonyl oxygen.[1] | Limit acid contact time; maintain low temperature (0°C). | |
| Radical/Surface Scrambling | Metal catalyst surface (Pd) facilitates C-H insertion or disproportionation. | N-Benzyl piperidines; Allylic amines. | Use transfer hydrogenation (NH |
Troubleshooting Guides & Protocols
Scenario A: N-Boc Deprotection (The "Safe Neutralization" Protocol)
Issue: The TFA deprotection itself is rarely the problem. Racemization occurs during the quench , when the highly acidic salt is neutralized with strong base, generating heat and a free amine capable of acting as its own base.
Protocol:
-
Deprotection: Dissolve substrate in DCM (0.1 M).[2] Add TFA (10–20% v/v) at 0°C. Stir at 0°C
RT. Monitor by TLC.[1][3][4] -
Evaporation: Remove TFA in vacuo at <30°C. Azeotrope 3x with Toluene to remove residual acid. Do not stop here. The TFA salt is stable; the free base is not.
-
The Cold Quench (Critical Step):
-
Isolation: Rapidly separate layers, dry over Na
SO , and concentrate. If the product is an -amino ester, store as a salt, not a free base.[1]
Scenario B: N-Fmoc Deprotection (The "Buffered Scavenger" Method)
Issue: Standard 20% Piperidine/DMF is fatal for sensitive chiral centers (like pipecolic acid) because piperidine is a strong base (
Protocol: Instead of Piperidine, use the Piperazine/HOBt cocktail.
-
Reagent Prep: 5% Piperazine (w/v) + 0.1 M 6-Cl-HOBt (or Oxyma Pure) in DMF.
-
Reaction: Treat resin/solution for 2 x 5 minutes at RT.
-
Wash: Extensive DCM washes to remove the scavenger.
Scenario C: N-Bn Hydrogenolysis (The "Acidic Scavenger" Method)
Issue: Prolonged exposure to H
Protocol:
-
Solvent: Methanol or Ethanol with 1.0 equiv of Acetic Acid or HCl.
-
Why? Protonating the amine prevents it from poisoning the catalyst (speeding up the reaction) and protects the nitrogen lone pair, reducing the risk of oxidation/imine formation [2].
-
-
Catalyst: Use Pearlman’s Catalyst (Pd(OH)
/C) instead of standard Pd/C. It is often more active, allowing for shorter reaction times. -
Pressure: Keep H
pressure low (1 atm/balloon) rather than high pressure, unless kinetics are extremely sluggish.
Validation: Proving Integrity
You cannot assume optical purity. You must prove it.
Method 1: Mosher's Amide Analysis (NMR)
This is the gold standard for quick, in-lab verification without developing an HPLC method.[1]
-
Derivatization: React your deprotected piperidine (0.05 mmol) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (DCM, mild base like pyridine).
-
Analysis: Acquire
H NMR or F NMR. -
Interpretation: If racemization occurred, you will see two distinct sets of signals (diastereomers) in both samples.[1] If pure, each sample will show a single set of signals, but with different chemical shifts (
).[1]-
Note: The "Mosher Model" can also determine absolute configuration based on the shielding of substituents [3].
-
Method 2: Chiral HPLC
-
Columns: Daicel Chiralpak AD-H or OD-H are the industry workhorses for piperidines.
-
Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA) .
-
Crucial: The DEA ensures the piperidine elutes as a sharp peak by suppressing ionization on the silica support.
-
Frequently Asked Questions (FAQs)
Q: My ee dropped from 99% to 80% after leaving the free base in CDCl
Q: Can I use DBU for Fmoc removal to speed it up? A: Avoid DBU for chiral piperidines. DBU is a non-nucleophilic, amidine base that is stronger than piperidine.[1] It promotes E1cB elimination (racemization) much faster than Fmoc cleavage for sensitive substrates [4].[1]
Q: I am doing a reductive amination after deprotection. Can I do it "one-pot"? A: Yes, and this is preferred. If you deprotect N-Boc and immediately add your aldehyde and reductant (STAB) in the presence of acetate buffer, you avoid isolating the risky free amine entirely.
References
-
Steinauer, R., et al. "Racemization in Fmoc Solid-Phase Peptide Synthesis: Mechanisms and Suppression."[1] Journal of Peptide Science, vol. 14, no.[1] 2, 2008.
-
Kozioł, A., et al. "Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers." ChemRxiv, 2020.[1]
-
Hoye, T. R., et al. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines."[1] Journal of Chemical Education, 2008.[1][8]
-
Ralhan, K., et al. "Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection." RSC Advances, 2015.[1]
-
Beak, P., & Lee, W. K. "
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions."[1] Journal of Organic Chemistry, 1993.[1] (Foundational text on piperidine lithiation/stability).
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. english.gyig.cas.cn [english.gyig.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 8. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
Technical Support Center: Purification of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
[1]
Ticket ID: PUR-PIP-Et04 Status: Open Analyst: Senior Application Scientist Subject: Troubleshooting Purity, Diastereomeric Ratio (dr), and Enantiomeric Excess (ee)[1]
Diagnostic Triage: Identify Your Impurity Profile
Before selecting a method, compare your crude material against these three common profiles.
| Profile Type | Symptoms | Likely Impurities | Recommended Workflow |
| The "Tar" | Dark oil/gum, NMR baseline noise, TLC streaking.[1] | Residual Pd/C, inorganic salts, oligomers. | Workflow A (Bulk Extraction) |
| The "Mix" | Clean NMR but double peaks (isomers).[1] | Cis vs. Trans diastereomers (dr < 95:5).[1] | Workflow B (Diastereomer Separation) |
| The "Twin" | Sharp mp, single peak on achiral HPLC, but low optical rotation. | Enantiomers (Racemate or low ee). | Workflow C (Chiral Resolution) |
Workflow A: Bulk Cleanup (The "Dirty" Crude)
Issue: "My crude reaction mixture is a dark oil with residual catalysts and salts. Direct chromatography is failing."
Root Cause: The primary amine at position 3 is basic and can chelate metal catalysts or drag on silica. The Boc group at position 1 is acid-sensitive.[1]
Protocol: Modified Acid/Base Workup
Standard HCl workups often cleave the Boc group. Use this buffered system instead.
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE (10 mL/g).
-
Acid Extraction (Capture):
-
Wash: Discard the organic layer.[1] Wash the aqueous layer once with fresh EtOAc to remove entrained neutrals.
-
Basification (Release):
-
Cool the aqueous layer to 0°C.
-
Adjust pH to ~10 using saturated Na₂CO₃ or 2M NaOH .[1]
-
Caution: Do not heat; rapid hydrolysis of the ethyl ester (if present) or Boc can occur.
-
-
Re-extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry over Na₂SO₄ and concentrate.
Workflow B: Diastereomer Separation (Cis vs. Trans)
Issue: "I have a mixture of cis- and trans-isomers. Flash chromatography is not separating them efficiently."
Technical Insight: The 3,4-substitution pattern creates cis and trans diastereomers.[1] In 3,4-disubstituted piperidines, the trans isomer is often thermodynamically more stable (diequatorial), but synthetic routes (like hydrogenation of enamines) often yield mixtures.
Solution: Selective Crystallization
Chromatography is inefficient for bulk diastereomer separation. Salt formation amplifies the physical property differences between diastereomers.
Recommended Agent: Oxalic Acid or Succinic Acid (Achiral).[1]
Step-by-Step Protocol:
-
Screening: Dissolve 100 mg of crude amine in Ethanol (EtOH) . Add 1.0 eq of Oxalic acid dissolved in hot EtOH.
-
Observation: Allow to cool slowly. The trans-isomer oxalate salt typically crystallizes more readily due to better packing symmetry compared to the cis-isomer.[1]
-
Scale-Up:
-
Dissolve crude mixture in 5 volumes of hot EtOH .
-
Add 1.05 eq Oxalic Acid .[1]
-
Reflux for 15 mins, then cool to RT over 2 hours.
-
Check NMR: Analyze the solid (usually enriched trans) and the filtrate (enriched cis).
-
Freebasing: Recover the free amine from the salt using the Workflow A basification step before proceeding.
-
Workflow C: Enantiomeric Resolution (Chiral Purity)
Issue: "I have the correct diastereomer (e.g., cis-3,4), but it is racemic. I need the (3R,4R) enantiomer."
Expert Insight: This scaffold is chemically similar to the Tofacitinib intermediate. The industry standard for resolving 3-amino-piperidines is Tartaric Acid derivatives .[1]
The "Golden" Resolving Agents
-
Di-p-toluoyl-L-tartaric acid (L-DTTA) – High Success Rate[1]
-
Dibenzoyl-L-tartaric acid (L-DBTA) – Standard Alternative[1]
Resolution Protocol (L-DTTA Method)
Note: This assumes you are targeting the (3R,4R) absolute configuration, analogous to similar JAK inhibitor scaffolds.
-
Solvent System: MeOH:Water (9:1) or Acetone:Water .[1]
-
Procedure:
-
Dissolve 10 g of racemic amine (free base) in 50 mL MeOH.
-
Add 1.0 eq of L-DTTA dissolved in 20 mL warm water.[1]
-
Heat to clear solution (60°C).
-
Cool slowly to RT. Seeding with a pure crystal is highly recommended if available.
-
-
Recrystallization: If ee is <98%, recrystallize the salt from EtOH/H₂O .
-
Data Validation:
-
Liberate a small sample (NaOH/DCM).
-
Run Chiral HPLC (Column: Chiralpak AD-H or IC ; Mobile Phase: Hexane/IPA/DEA).[1]
-
Visual Troubleshooting Guides
Diagram 1: Purification Decision Tree
Use this logic flow to determine your immediate next step.
Caption: Logical workflow for purifying crude 3-amino-4-ethylpiperidine derivatives based on impurity profile.
Diagram 2: Chromatographic Setup (If Crystallization Fails)
If you must use a column, you must neutralize the silica.
Caption: Critical parameters for silica chromatography of primary amines to prevent tailing.
Frequently Asked Questions (FAQ)
Q: Can I use HCl in Dioxane to make the salt? A: Risky. While the Boc group is generally stable to weak acids, 4M HCl/Dioxane is a deprotection reagent. If you need a hydrochloride salt, use a stoichiometric amount of 1M HCl in Ether at 0°C and filter immediately, but Oxalate or Tartrate salts are safer for preservation of the Boc group.
Q: My product is streaking on the TLC plate (Rf 0.1 to 0.6). A: This is "amine tailing." The NH₂ group interacts with the acidic silanols on the silica.
-
Fix: Pre-soak your TLC plate in mobile phase containing 5% Triethylamine (Et₃N) and dry it before spotting.[1] Add 1% Et₃N or 1% NH₄OH to your column mobile phase.[1]
Q: I am seeing a third peak in the NMR around 1.4 ppm. A: Check the integration. If it is a singlet, you might have Boc-anhydride (Boc₂O) residue.[1] If it is a triplet/quartet system, verify your Ethyl group integrity.[1] If the ethyl group signals are split or complex, you likely have a mixture of cis and trans isomers overlapping.
Q: How do I remove the Resolving Agent (L-DTTA) after crystallization? A: Do not use the salt directly in the next reaction.
-
Suspend the salt in DCM.
-
Add 1M NaOH (aq).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer (contains your amine). The tartaric acid remains in the aqueous layer as the sodium tartrate salt.
References
-
Tofacitinib Analogy (Methyl variant): Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550."[1] Organic Process Research & Development, 2009. (Describes L-DTTA resolution of the 3-amino-4-methylpiperidine analog).
-
General Resolution of Aminopiperidines: Watson, T. J., et al. "Process Development of a Novel JAK3 Inhibitor." Journal of Organic Chemistry, 2010.
-
Amine Purification on Silica: Reich, H. J.[1] "Common Problems with Flash Chromatography." University of Wisconsin-Madison Chemistry, 2017.[1]
-
Boc-Stability Data: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability pH 4-10).
Sources
- 1. Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate | C12H24N2O2 | CID 10171391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 5. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Steric Hindrance in 4-Ethylpiperidine Couplings
Ticket ID: #STERIC-4EP-001 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low yields in C-N bond formation with 4-ethyl substituted piperidines.
Executive Summary: The "Remote" Steric Trap
User inquiries regarding 4-ethylpiperidine often stem from a misconception: because the ethyl group is at the 4-position (distal to the nitrogen), researchers assume it behaves like unsubstituted piperidine.
The Technical Reality: While the nitrogen center appears accessible, the 4-ethyl group locks the piperidine ring into a rigid chair conformation to avoid 1,3-diaxial interactions. This conformational locking reduces the entropy of the system and creates a fixed directional vector for the nitrogen lone pair. When coupling with ortho-substituted aryl halides or bulky carboxylic acids , this rigidity prevents the "wiggling" necessary to accommodate the transition state, leading to stalled reactions or catalyst decomposition.
This guide provides self-validating protocols to overcome these specific energy barriers in Buchwald-Hartwig Amination and Amide Coupling .
Decision Matrix: Selecting the Correct Protocol
Before proceeding, identify your specific electrophile class using the logic flow below.
Caption: Strategic decision tree for selecting coupling conditions based on electrophile steric demand.
Module A: Buchwald-Hartwig Cross-Coupling
Target Issue: Failure of the Reductive Elimination Step. In sterically hindered couplings, the Palladium center struggles to eject the product. Standard ligands (BINAP, DPPF) bind too tightly or lack the bulk to force this ejection.
The Solution: RuPhos Pd G4
RuPhos is a dialkylbiaryl phosphine ligand designed specifically for secondary amines. Its bulk promotes the difficult reductive elimination step, which is the rate-determining step for hindered secondary amines like 4-ethylpiperidine [1].
Comparative Ligand Performance Data:
| Ligand | Substrate Class | Key Mechanism Benefit | Rec. Precatalyst |
| RuPhos | Hindered Secondary Amines | Lowers barrier for reductive elimination via steric bulk.[1] | RuPhos Pd G4 |
| BrettPhos | Primary Amines | High oxidative addition rate; prevents bis-ligation. | BrettPhos Pd G4 |
| XPhos | Unhindered Aryl Chlorides | General purpose; often fails for ortho-substituents. | XPhos Pd G4 |
| BINAP | Chelation Control | Good for asymmetric synthesis; too slow for hindered couplings. | Pd(OAc)2 + BINAP |
Validated Protocol (RuPhos System)
Use this for ortho-substituted aryl halides.
-
Stoichiometry:
-
Aryl Halide: 1.0 equiv
-
4-Ethylpiperidine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%) [2]
-
Base: LiHMDS (2.2 equiv) or NaOtBu (1.4 equiv)
-
Solvent: Anhydrous THF or Toluene (0.2 M)
-
-
Execution (Inert Atmosphere Required):
-
Charge a vial with RuPhos Pd G4 and the aryl halide.
-
Evacuate and backfill with Nitrogen (x3).
-
Add anhydrous solvent, followed by the amine and finally the base (if solution, add dropwise).
-
Critical Step: Heat to 65–80°C . Steric couplings rarely proceed at room temperature.
-
-
Self-Validation Check:
-
Visual: The solution should remain clear/amber. If Palladium Black (precipitate) forms within 10 minutes, the catalyst has decomposed. Action: Switch to a weaker base (Cs2CO3) or increase catalyst loading.
-
Module B: Amide Bond Formation
Target Issue: Poor Nucleophilic Attack. The 4-ethyl group creates a "cone of protection" that, while subtle, makes the nitrogen a poorer nucleophile when approaching a bulky carboxylic acid (e.g., alpha-tertiary carbons).
The Solution: T3P (Propylphosphonic Anhydride)
While HATU is powerful, it often leads to racemization or stuck intermediates with very bulky substrates. T3P acts as a kinetic driver by forming a highly reactive mixed anhydride while keeping the reaction mixture acidic/neutral longer, preventing side reactions [3].
Validated Protocol (T3P System)
Use this for coupling with tertiary carboxylic acids or when HATU fails.
-
Stoichiometry:
-
Carboxylic Acid: 1.0 equiv
-
4-Ethylpiperidine: 1.5 equiv
-
Reagent: T3P (50% w/w in EtOAc/DMF): 2.0 equiv
-
Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
-
-
Execution:
-
Self-Validation Check:
-
Workup: T3P byproducts are water-soluble.[4] Wash the organic layer with water/bicarb. If the crude NMR is clean, the reagent worked. If starting material remains, the steric bulk is preventing the initial anhydride formation.
-
Troubleshooting Matrix (FAQ)
Q1: I am seeing significant dehalogenation (Ar-X
-
Diagnosis: Beta-hydride elimination is competing with the coupling. This often happens when the amine is too sterically hindered to enter the coordination sphere, so the Pd reacts with the solvent or base.
-
Fix:
-
Switch solvent from THF to Toluene or Dioxane (less prone to hydride transfer).
-
Use RuPhos , which is specifically designed to prevent beta-hydride elimination pathways [4].
-
Q2: The reaction stalls at 50% conversion even with HATU.
-
Diagnosis: Product inhibition or "gelling" of the intermediate.
-
Fix:
-
Switch to Microwave Irradiation (80°C for 20 mins). The thermal energy helps overcome the rotational barrier of the 4-ethyl chair flip.
-
Use Acid Chlorides generated in situ (Ghosez's Reagent) instead of activated esters.
-
Q3: My 4-ethylpiperidine is an HCl salt. Can I just add more base?
-
Diagnosis: In Buchwald couplings, amine salts can poison the catalyst if not free-based properly.
-
Fix: Do not rely on the reaction base (NaOtBu) to free-base the salt in situ. Free-base the amine separately (DCM/NaOH extraction), dry it, and use the free amine oil.
References
-
RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science.
-
Precatalyst G4: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
T3P Amide Coupling: Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Ligand Effects: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your synthetic pathways.
Introduction: Understanding the Core Chemistry
The stability of this compound is fundamentally governed by the acid-labile nature of its N-Boc (tert-butoxycarbonyl) protecting group.[1] The Boc group is a cornerstone of modern organic synthesis, prized for its robustness in basic and nucleophilic conditions, yet designed for clean removal under acidic treatment.[1][2] This dual nature makes it an excellent choice for protecting the piperidine nitrogen during various synthetic transformations, but it also necessitates careful consideration when acidic reagents or environments are part of your experimental design.
This guide will address the most common questions and issues encountered when handling this molecule, focusing on the mechanism of deprotection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Stability & Mechanism
Question 1: What is the primary pathway of degradation for this compound in acidic conditions?
The primary and intended degradation pathway under acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) group to yield the free secondary amine, 3-amino-4-ethylpiperidine, as an acid salt.[3][4] This is not a random degradation but a standard deprotection reaction.
The mechanism proceeds in three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This is the rate-determining step and makes the carbamate a better leaving group.[3][5]
-
Fragmentation: The protonated carbamate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][6]
-
Decarboxylation & Amine Protonation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas (CO2).[3] The resulting free amine is then protonated by the excess acid in the medium to form the corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).[3]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Question 2: Are there potential side reactions I should be aware of during acidic deprotection?
Yes. The most significant side reaction involves the highly electrophilic tert-butyl cation generated during the fragmentation step.[6] This cation can alkylate any nucleophilic sites present on your molecule or in the reaction mixture.[7]
-
Potential Issue: While the 3-amino-4-ethylpiperidine structure itself has limited nucleophilic sites prone to tert-butylation (the primary and secondary amines will be protonated and thus non-nucleophilic), if your reaction involves other sensitive substrates, they could be at risk. Electron-rich aromatic rings are particularly susceptible.[7]
-
Preventative Measure: To mitigate this risk, a "cation scavenger" is often added to the reaction mixture. Common scavengers like triethylsilane (TES) or thioanisole rapidly trap the tert-butyl cation, preventing it from reacting elsewhere.[8][9]
Section 2: Experimental Design & Optimization
Question 3: How do I choose the right acid and solvent for Boc deprotection?
The choice of acid and solvent is critical and depends on the overall acid sensitivity of your molecule and the desired reaction rate. The key is to select conditions strong enough to cleave the Boc group efficiently without affecting other sensitive functional groups.
| Reagent System | Concentration | Solvent | Typical Time | Notes & Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 30 min - 2 hr | Most Common: Highly effective and volatile, making workup easy.[6] Can be too harsh for very sensitive substrates. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane or Ethyl Acetate | 1 - 4 hr | Alternative Standard: Less volatile than TFA. Dioxane is a common choice but requires careful handling.[4][10] |
| Sulfuric Acid (H₂SO₄) | Catalytic to ~3 equiv. | tert-Butyl Acetate | Varies | Can be used for selective deprotection in the presence of tert-butyl esters.[11] |
| Formic Acid | >95% (neat) | None | 12 - 48 hr | Mild Conditions: Much slower reaction, useful for substrates with other highly acid-labile groups. |
Expert Insight: The rate of Boc cleavage has been shown to have a second-order dependence on the concentration of acids like HCl, meaning small changes in concentration can significantly impact reaction time.[11] For new substrates, it is always advisable to start with milder conditions (e.g., lower TFA concentration or lower temperature) and monitor the reaction closely.
Question 4: At what temperature should I run the deprotection reaction?
Most Boc deprotection reactions are conveniently run at room temperature (20-25 °C).[4] The reaction is typically fast and exothermic, especially on a larger scale.
-
For Sensitive Substrates: If your molecule contains other acid-sensitive groups, cooling the reaction to 0 °C can provide greater selectivity and control.
-
For Sterically Hindered Groups: In rare cases of extreme steric hindrance around the Boc group, gentle heating (e.g., to 40 °C) might be required, but this should be approached with caution as it can promote side reactions. High-temperature thermolytic deprotection is also possible but requires specialized equipment and is less common.[12]
Section 3: Troubleshooting & Analysis
Question 5: My deprotection reaction is incomplete. What should I do?
Incomplete deprotection is a common issue. Before altering the reaction conditions, confirm the problem with an appropriate analytical method.
Caption: Troubleshooting Workflow for Incomplete Deprotection.
Causality Checklist:
-
Insufficient Reaction Time: Boc deprotection is fast but not instantaneous. Ensure you have allowed enough time based on your chosen conditions.[10]
-
Insufficient Acid: The reaction is catalytic in acid, but stoichiometric amounts are consumed to form the final amine salt. Ensure you have used a sufficient excess.
-
Reagent Quality: The presence of water can interfere with the reaction. Use anhydrous solvents and fresh, high-quality acids.
-
Steric Hindrance: While unlikely to be a major issue for this specific molecule, highly hindered Boc groups can react more slowly.
Question 6: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A typical mobile phase would be a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes). A small amount of base (e.g., triethylamine or ammonium hydroxide) is often added to the mobile phase to ensure the deprotected amine product runs as a clean spot without streaking.
-
Visualization:
-
The Boc-protected starting material will be less polar and have a higher Rf value.
-
The deprotected amine salt product will be highly polar and will either remain at the baseline (Rf ≈ 0) or have a very low Rf.
-
After neutralization (work-up), the free amine will be more polar than the starting material but will move off the baseline.
-
Stain with ninhydrin, which gives a characteristic colored spot (often purple or yellow) with primary and secondary amines, providing definitive confirmation of the product.
-
Question 7: After the reaction, my NMR spectrum looks complex. How do I confirm the Boc group is gone?
The most telling sign of a successful deprotection is the complete disappearance of the large singlet in the ¹H NMR spectrum corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[13] Concurrently, you should observe shifts in the signals for the piperidine ring protons, as the electronic environment has changed significantly. The -NH protons of the resulting amine salt can be broad and difficult to identify, especially if residual water is present.[14]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is a general guideline and should be adapted based on the scale and specific requirements of your experiment.
-
Preparation: In a clean, dry round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 4.0-10.0 eq, typically as a 25-50% solution in DCM) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30 minutes (see Protocol 2). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). The resulting residue is the TFA salt of 3-amino-4-ethylpiperidine, which often appears as a viscous oil or waxy solid.
-
Neutralization (Optional): If the free amine is required, dissolve the crude salt in a suitable solvent (e.g., DCM or EtOAc) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
Protocol 2: Monitoring by TLC
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting: Spot a dilute solution of your starting material (SM) as a reference. Carefully withdraw a small aliquot from your reaction mixture, dilute it, and spot it next to the reference.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 90:9:1 DCM/Methanol/NH₄OH).
-
Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and dry the plate. Visualize the spots under UV light (if applicable) and then stain with ninhydrin spray. Gently heat the plate to develop the stain.
-
Analysis: The disappearance of the starting material spot and the appearance of a new, lower Rf spot that stains positive with ninhydrin indicates the progression of the reaction.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. Semantic Scholar. [Link]
-
Peptide synthesis - Acid group protection. Quimicaorganica.org. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
How to confirm BOC deprotection by TFA ? ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
removing impurities from commercial Boc-3-amino-4-ethylpiperidine batches
Topic: Removing Impurities & Troubleshooting Commercial Batches
Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts.
Introduction: The "Invisible" Impurity Challenge
tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate (Boc-3-amino-4-ethylpiperidine) is a critical scaffold in the synthesis of JAK inhibitors and other heterocyclic drugs. However, commercial batches frequently suffer from three specific failure modes:
-
Stereochemical Drift: Labeled "Cis" but containing 10–20% Trans isomer.
-
UV Silence: The lack of a chromophore makes standard HPLC (254 nm) useless for impurity tracking.[1]
-
Physical Instability: The free base is hygroscopic and prone to carbamate formation with atmospheric CO₂.
This guide provides self-validating protocols to upgrade commercial material to >99% purity.
Module 1: Stereochemical Integrity (The Cis/Trans Crisis)
User Query: "My Certificate of Analysis claims 98% Cis-isomer, but my downstream NMR suggests a mixture. How do I upgrade the stereochemical purity without running a chiral column?"
Technical Insight
Commercial synthesis often yields a thermodynamic mixture of cis and trans isomers (typically 80:20 or 85:15).[1] Separation by flash chromatography is difficult due to the polarity of the primary amine. The industry-standard solution, validated by Tofacitinib process chemistry, utilizes Di-p-toluoyl-L-tartaric acid (L-DTTA) to form a diastereomeric salt that selectively crystallizes the Cis isomer.
Protocol: L-DTTA Resolution & Upgrade
Target: Upgrade 85:15 (Cis:Trans)
Reagents:
-
Crude Boc-3-amino-4-ethylpiperidine (Free base).
-
Di-p-toluoyl-L-tartaric acid (L-DTTA).[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g of crude amine (approx 43.8 mmol) in 50 mL MeOH.
-
Acid Addition: Add 1.0 equivalent (16.9 g) of L-DTTA dissolved in 50 mL MeOH.
-
Precipitation: Heat to 60°C to ensure full dissolution. Slowly add 50 mL of Water (final ratio 2:1 MeOH:H₂O) while stirring.
-
Crystallization: Cool slowly to 20°C over 4 hours, then chill to 0°C for 2 hours. The Cis-amine-L-DTTA salt is significantly less soluble than the Trans salt.
-
Filtration: Filter the white solid. Wash with cold MeOH:Water (1:1).[1]
-
Free Basing (Recovery): Suspend the salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate.[1]
Validation:
Perform ¹H NMR in DMSO-d₆. The Cis isomer typically displays a smaller coupling constant (
Workflow Visualization
Figure 1: Diastereomeric salt resolution workflow using L-DTTA to isolate the Cis-isomer.
Module 2: Chemical Purity & Detection (The "Invisible" Impurities)
User Query: "I injected my sample onto the HPLC, and the baseline is flat. I suspect impurities because my coupling yield is low. How do I visualize this molecule?"
Technical Insight
Boc-3-amino-4-ethylpiperidine lacks a conjugated
The Solution: Pre-column derivatization.[5][6] Converting the primary amine to a benzamide or carbamate creates a strong UV chromophore, allowing precise quantification of impurities using standard C18 columns.
Protocol: Benzoyl Chloride Derivatization for QC
This method converts the "invisible" amine into a UV-active benzamide for HPLC analysis.
Reagents:
-
Sample (approx. 10 mg).[1]
-
Benzoyl Chloride (BzCl).[1]
-
Triethylamine (TEA).[1]
-
Acetonitrile (ACN).[1]
Procedure:
-
Prep: Dissolve 10 mg sample in 1 mL ACN in a HPLC vial.
-
Base: Add 20 µL TEA.
-
Derivatize: Add 10 µL Benzoyl Chloride. Cap and shake.
-
Incubate: Let stand at RT for 10 minutes. (Reaction is instantaneous).
-
Quench: Add 100 µL Methanol (reacts with excess BzCl to form Methyl Benzoate).
-
Analyze: Inject 5 µL onto HPLC (C18 Column, Water/ACN gradient, Detection at 254 nm).
Data Interpretation:
| Peak Identity | Approx. RRT (vs Product) | Origin |
| Methyl Benzoate | 1.5 - 1.8 | Quenched derivatizing agent (Ignore). |
| Benzamide Product | 1.00 | Target Molecule. |
| Trans-Isomer | 1.05 - 1.10 | Stereochemical impurity (often separates well after derivatization). |
| Des-Boc Amine | 0.2 - 0.4 | Degradant (forms bis-benzamide). |
Module 3: Physical State & Stabilization
User Query: "My white solid turned into a yellow, sticky oil after two weeks on the shelf. Is it degraded?"
Technical Insight
The free primary amine at position 3 is highly basic and nucleophilic.
-
Hygroscopicity: It absorbs atmospheric water rapidly.
-
Carbamate Formation: It reacts with atmospheric CO₂ to form carbamic acid species (sticky oils).[1]
-
Oxidation: Trace transition metals (from synthesis) can catalyze N-oxidation, leading to yellowing.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Sticky Oil (was solid) | Hygroscopicity / CO₂ absorption | Dissolve in Et₂O, dry over MgSO₄, and re-concentrate. Long term: Store as HCl salt. |
| Yellow/Brown Color | Oxidation / Trace Metals | Pass through a small pad of Silica Gel eluting with 5% MeOH/DCM. |
| "Wet" NMR Spectra | Residual Solvent | The oil traps solvent (DCM/Toluene) tenaciously.[1] Dry under high vacuum (0.1 mbar) at 40°C for 12h. |
Storage Protocol: HCl Salt Formation
To ensure long-term stability (months/years), convert the free base to the Hydrochloride salt.
-
Dissolve Free Base (5 g) in 1,4-Dioxane (25 mL).
-
Add 4M HCl in Dioxane (1.1 eq, approx 6 mL) dropwise at 0°C.
-
A white precipitate will form immediately.
-
Dilute with Diethyl Ether (50 mL) to maximize precipitation.
-
Result:1-Boc-3-amino-4-ethylpiperidine • HCl . This solid is non-hygroscopic and stable at RT.
Summary Decision Tree
Figure 2: Quick-reference troubleshooting logic for common Boc-3-amino-4-ethylpiperidine issues.
References
-
Pfizer Inc. (2014).[1] An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 18(12), 1714–1720.[1][2] (Describes the L-DTTA resolution of the methyl-analog, applicable to the ethyl-analog). [1]
-
Thermo Fisher Scientific . (n.d.).[1] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (General protocol for amine derivatization).
-
Mewald, M., et al. (2014).[1] Synthesis of Aminoethyl-Substituted Piperidine Derivatives. (Discusses cis/trans separation of 3,4-substituted piperidines).
-
Ripin, D. H. B., et al. (2003).[1] Development of a Scaleable Route to a JAK3 Inhibitor. Organic Process Research & Development. (Foundational work on piperidine resolution). [1]
Sources
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. rsc.org [rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H-NMR Spectroscopic Analysis of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
For researchers and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) spectroscopy, stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H-NMR spectrum of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry. While a definitive experimental spectrum of this specific molecule is not publicly available, this guide will present a detailed, predicted analysis based on established principles and extensive data from analogous structures. We will explore the expected chemical shifts, coupling constants, and conformational insights that a researcher would anticipate, thereby providing a robust framework for interpreting experimental data.
The Significance of Piperidine Scaffolds and the Role of NMR
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a valuable component in the design of biologically active molecules. The addition of substituents, such as the amino and ethyl groups in the target molecule, introduces stereocenters and further conformational complexity. ¹H-NMR spectroscopy is an indispensable tool for probing these structural nuances, providing critical information on the stereochemistry and preferred conformation of the molecule in solution.[2]
Predicted ¹H-NMR Spectrum: A Detailed Interpretation
The ¹H-NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the various protons in the molecule. The analysis is predicated on the piperidine ring adopting a stable chair conformation, which is the overwhelmingly preferred conformation for such systems.[2] The relative stereochemistry of the amino and ethyl groups (i.e., cis or trans) will significantly influence the observed chemical shifts and coupling constants of the ring protons.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| Boc Group (-C(CH₃)₃) | ~1.45 | singlet (s) | N/A | Characteristic sharp singlet integrating to 9 protons. |
| Ethyl Group (-CH₂CH₃) | ||||
| -CH₂- | ~1.3-1.6 | quartet (q) | ~7.5 | Methylene protons adjacent to a methyl group. |
| -CH₃ | ~0.9 | triplet (t) | ~7.5 | Methyl protons coupled to the adjacent methylene group. |
| Piperidine Ring Protons | A complex region with overlapping multiplets. The exact shifts and couplings depend heavily on the cis/trans isomerism and the axial/equatorial positions of the protons. | |||
| H2 (axial & equatorial) | ~2.8-4.0 | multiplets (m) | Jgem ≈ 12-14 Hz; Jax-ax ≈ 10-13 Hz; Jax-eq ≈ 2-5 Hz; Jeq-eq ≈ 2-4 Hz | Protons on the carbon adjacent to the nitrogen of the Boc-protected amine. The equatorial proton will be further downfield due to deshielding from the nitrogen lone pair and the carbonyl group. |
| H3 (methine) | ~2.5-3.0 | multiplet (m) | The chemical shift is influenced by the adjacent amino group. The coupling constants will depend on its axial or equatorial position and its relationship with H2 and H4. | |
| H4 (methine) | ~1.5-2.0 | multiplet (m) | The chemical shift is influenced by the adjacent ethyl group. The coupling constants will depend on its axial or equatorial position and its relationship with H3 and H5. | |
| H5 (axial & equatorial) | ~1.2-1.8 | multiplets (m) | Jgem ≈ 12-14 Hz; Jax-ax ≈ 10-13 Hz; Jax-eq ≈ 2-5 Hz; Jeq-eq ≈ 2-4 Hz | |
| H6 (axial & equatorial) | ~2.8-4.0 | multiplets (m) | Jgem ≈ 12-14 Hz; Jax-ax ≈ 10-13 Hz; Jax-eq ≈ 2-5 Hz; Jeq-eq ≈ 2-4 Hz | Similar to H2, these protons are adjacent to the nitrogen atom. |
| Amino Group (-NH₂) | ~1.5-3.0 | broad singlet (br s) | N/A | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. This signal will disappear upon D₂O exchange. |
The Causality Behind Experimental Choices: Sample Preparation and Data Acquisition
To obtain a high-quality ¹H-NMR spectrum for a compound like this compound, meticulous sample preparation and parameter optimization are crucial.
Experimental Protocol: ¹H-NMR Sample Preparation and Acquisition
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its excellent solubilizing properties for many organic molecules. However, for compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often slows down the exchange rate, leading to sharper -NH signals.
-
Sample Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for a modern high-field NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm).
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is highly recommended to resolve the complex, overlapping multiplets of the piperidine ring protons.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point.
-
Pulse Width: A 30° or 45° pulse angle can be used to reduce the experiment time without significant loss of signal for routine spectra.
-
-
Confirmatory Experiments:
-
D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the signal from the -NH₂ protons to disappear, confirming its assignment.
-
2D NMR (COSY & HSQC): A Correlation Spectroscopy (COSY) experiment will reveal which protons are coupled to each other, aiding in the assignment of the piperidine ring protons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum will correlate the proton signals with their directly attached carbon atoms, providing further structural confirmation.
-
Conformational Analysis: The Power of Coupling Constants
The magnitude of the vicinal coupling constants (³JHH) between the piperidine ring protons provides invaluable information about the dihedral angles between them, and thus the conformation of the ring. In a chair conformation, the following relationships are expected:
-
Axial-Axial Coupling (³Jax,ax): Typically large, in the range of 10-13 Hz.
-
Axial-Equatorial Coupling (³Jax,eq): Small, around 2-5 Hz.
-
Equatorial-Equatorial Coupling (³Jeq,eq): Also small, around 2-4 Hz.
By carefully analyzing the multiplicities and coupling constants of the ring protons, it is possible to deduce the preferred orientation (axial or equatorial) of the amino and ethyl substituents. For instance, if the proton at C3 (H3) is in an axial position, it will exhibit large couplings to the axial protons at C2 and C4. Conversely, an equatorial H3 will show smaller couplings to the neighboring protons.
Visualizing the Molecular Structure and Analytical Workflow
To better conceptualize the relationships between the different parts of the molecule and the analytical process, the following diagrams are provided.
Caption: Molecular components of the target compound.
Caption: Workflow for ¹H-NMR based structural elucidation.
Comparison with Alternative Analytical Techniques
While ¹H-NMR is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques.
-
¹³C-NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry). Fragmentation patterns can offer clues about the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the N-H stretches of the amino group and the C=O stretch of the carbamate.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the unambiguous, solid-state structure of the molecule, including the relative and absolute stereochemistry.
References
-
Hilário, F. F., et al. (2005). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]
-
K. Sunil, et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. Available at: [Link]
-
Manoharan, M., et al. (2007). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Pozza, M. D., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]
Sources
The Definitive Guide to LC-MS Fragmentation Analysis of Boc-3-amino-4-ethylpiperidine for Drug Development
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, providing invaluable insights into the identity, purity, and metabolic fate of small molecules.[1][2] This guide offers an in-depth exploration of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of Boc-3-amino-4-ethylpiperidine, a substituted piperidine derivative representative of scaffolds commonly found in pharmaceutical candidates.[3]
We will dissect the characteristic fragmentation pathways of this molecule, providing a robust framework for its identification and differentiation from potential isomers and impurities. Furthermore, this guide will present a comprehensive experimental protocol and compare different analytical approaches to underscore the importance of methodological optimization in generating high-quality, reliable data for regulatory submissions and internal decision-making.
Understanding the Fragmentation Cascade: A Mechanistic Perspective
The fragmentation of Boc-3-amino-4-ethylpiperidine in positive ion ESI-MS/MS is governed by the interplay of the protonated piperidine nitrogen, the labile tert-butyloxycarbonyl (Boc) protecting group, and the ethyl substituent. The initial event is the formation of the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation through several key pathways.
A primary and highly characteristic fragmentation pathway for Boc-protected amines involves the loss of components of the Boc group.[4] This can occur via two principal routes:
-
Loss of isobutylene (C4H8, 56 Da): A McLafferty-type rearrangement can lead to the neutral loss of isobutylene, resulting in a carbamic acid intermediate which readily decarboxylates.[5][6]
-
Loss of the entire Boc group (C5H9O2, 101 Da): Cleavage of the N-C bond of the carbamate can result in the loss of the entire protecting group.
Concurrently, fragmentation of the piperidine ring itself is expected, driven by the charge on the nitrogen atom.[3][7] Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen, is a common fragmentation route for cyclic amines.[3] The presence of the ethyl group at the 4-position will also influence the fragmentation, potentially leading to its loss or involvement in ring-opening mechanisms.
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathways for Boc-3-amino-4-ethylpiperidine.
A Validated Experimental Protocol for LC-MS/MS Analysis
The following protocol provides a robust starting point for the analysis of Boc-3-amino-4-ethylpiperidine. Optimization may be required based on the specific instrumentation and sample matrix.
I. Sample Preparation
-
Prepare a 1 mg/mL stock solution of Boc-3-amino-4-ethylpiperidine in methanol.
-
Dilute the stock solution with the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.[4]
II. Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the compound and any potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | A typical injection volume to avoid column overloading. |
III. Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the piperidine ring are readily protonated.[3] |
| Scan Type | Full Scan (MS1) and Product Ion Scan (MS/MS) | MS1 to determine the precursor ion, followed by MS/MS for fragmentation analysis. |
| MS1 Scan Range | m/z 100-500 | To detect the [M+H]⁺ of the target compound and potential low-mass impurities. |
| Precursor Ion | Calculated [M+H]⁺ for C16H32N2O2 | The theoretical monoisotopic mass should be used for accurate precursor selection. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Varying collision energy provides a comprehensive fragmentation profile. |
| Capillary Voltage | 3.5 kV | A typical voltage for stable ESI spray. |
| Gas Temperature | 300 °C | To aid in desolvation. |
| Gas Flow | 10 L/min | To aid in desolvation and ion transport. |
The overall experimental workflow is depicted below:
Caption: A streamlined workflow for the LC-MS/MS analysis of small molecules.
Comparative Analysis: Collision Energy and Fragmentation
The choice of collision energy in an MS/MS experiment is critical for obtaining informative fragmentation spectra. A comparison of fragmentation patterns at different collision energies can reveal the hierarchy of fragmentation pathways.
| Collision Energy | Expected Observations | Rationale |
| Low (e.g., 10 eV) | The precursor ion ([M+H]⁺) will be the most abundant species, with minimal fragmentation. Some low-energy fragmentation, such as the loss of isobutylene, may be observed. | Useful for confirming the precursor mass and observing the most facile fragmentation pathways. |
| Medium (e.g., 20 eV) | A richer fragmentation spectrum with significant peaks corresponding to the loss of the Boc group and initial ring fragmentation will be present. | Provides a good balance of precursor and product ions for structural elucidation. |
| High (e.g., 40 eV) | The precursor ion may be significantly depleted, with an abundance of lower m/z fragment ions resulting from extensive ring cleavage and secondary fragmentation. | Useful for probing the core structure of the molecule and identifying smaller structural motifs. |
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for this type of analysis, other techniques can provide complementary information.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements of precursor and fragment ions, enabling the determination of elemental composition and increasing confidence in structural assignments.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for more volatile and thermally stable derivatives of the analyte. Derivatization is often required for polar compounds like amines to improve their chromatographic behavior.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information, including stereochemistry, but is significantly less sensitive than MS and not typically coupled with a chromatographic separation for complex mixture analysis.
Conclusion
A thorough understanding of the LC-MS fragmentation pattern of Boc-3-amino-4-ethylpiperidine is essential for its unambiguous identification and characterization in a drug development setting. By employing a systematic approach to method development, including the careful optimization of chromatographic and mass spectrometric parameters, researchers can generate high-quality data that is both reliable and defensible. The comparison of fragmentation at different collision energies provides deeper insight into the molecule's stability and fragmentation pathways. While alternative techniques exist, ESI-LC-MS/MS remains the most powerful and versatile tool for this application due to its sensitivity, selectivity, and structural elucidation capabilities.[1][8]
References
- Benchchem.
- Drug Development and Delivery. Application of LCMS in small-molecule drug development.
- PMC.
- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Drug Development and Delivery. Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Benchchem. Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products.
- Benchchem.
- Danaher Life Sciences. How Integrated LC-MS Advances Small Molecule Screening.
- LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column.
- West Virginia University. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr - Glen Jackson.
- University of Tasmania. Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
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Optimized HPLC Strategies for Piperidine Carboxylate Derivatives: A Comparative Performance Guide
Introduction: The "Basic" Challenge
Piperidine carboxylate derivatives (e.g., Methylphenidate, Bupivacaine, Mepivacaine) represent a critical class of pharmacophores in local anesthesia and CNS stimulation. Structurally, these compounds feature a secondary or tertiary amine within a piperidine ring and an ester (carboxylate) side chain.
The Analytical Bottleneck:
The piperidine nitrogen typically has a
The Consequence:
-
Severe Peak Tailing (
): Compromising resolution of closely eluting impurities. -
Retention Time Shifts: Caused by variable silanol activity between column batches.
-
Low Sensitivity: Broad peaks reduce signal-to-noise ratios (S/N).
This guide objectively compares a Traditional Pharmacopeial Method against an Optimized Modern Strategy utilizing Charged Surface Hybrid (CSH) technology, demonstrating why the latter is the superior choice for purity analysis.
Mechanistic Insight: Why Tailing Occurs
To solve the problem, we must visualize the interaction. The diagram below illustrates the fundamental difference between traditional silica interactions and the electrostatic shielding employed in modern stationary phases.
Figure 1: Mechanism of peak tailing on traditional silica vs. peak sharpening via electrostatic repulsion on Charged Surface Hybrid (CSH) phases.
Comparative Analysis: Legacy vs. Modern
We compared two methodologies for the purity analysis of a model piperidine carboxylate derivative (e.g., Bupivacaine HCl).
Method A: The Legacy Approach (Traditional C18)
Based on standard USP protocols for piperidine anesthetics.
-
Column: Fully Porous Silica C18 (
). -
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3][4]
-
Additives: Often requires ion-pairing agents (e.g., Sodium Dodecyl Sulfate) to mask silanols.
-
Drawbacks: High backpressure, non-MS compatible (non-volatile buffer), long run times (>30 mins).
Method B: The Optimized Approach (CSH C18)
Designed for high-throughput QC and LC-MS compatibility.
-
Column: Charged Surface Hybrid C18 (
or ). -
Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.
-
Mechanism: The stationary phase carries a controlled low-level positive charge. This repels the protonated piperidine base, preventing it from "sticking" to the surface, effectively eliminating tailing without high-molarity buffers.
Experimental Data Summary
| Metric | Method A (Legacy C18) | Method B (Optimized CSH) | Improvement |
| Tailing Factor ( | 1.6 – 2.1 | 1.05 – 1.15 | Significant (Symmetry) |
| Resolution ( | 1.8 (Critical Pair) | 3.2 (Critical Pair) | +77% Separation |
| Theoretical Plates ( | ~8,000 | >20,000 | Higher Efficiency |
| Run Time | 35 minutes | 8 minutes | 4x Throughput |
| MS Compatibility | No (Phosphate) | Yes (Formic Acid) | Versatility |
Detailed Protocol: Optimized Purity Analysis
Objective: Quantify piperidine carboxylate API and related organic impurities (0.05% threshold).
Instrumentation & Conditions
-
System: UHPLC or HPLC (capable of 600 bar).
-
Detector: UV-Vis / PDA at 210 nm (for carboxylate backbone) and 263 nm (if aromatic rings are present, e.g., Bupivacaine).
-
Column: Waters XSelect CSH C18 (
) or equivalent (e.g., Phenomenex Kinetex EVO C18). -
Temperature:
(Reduces viscosity, improves mass transfer).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (LC-MS Grade).
-
Note: Do not use high pH (>9) for carboxylate derivatives unless necessary, as ester hydrolysis may occur. The CSH column allows sharp peaks at low pH.
-
-
Solvent B (Organic): 100% Acetonitrile.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 6.0 | 40 | 60 | Linear Gradient |
| 7.0 | 5 | 95 | Wash |
| 8.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: 0.1% Formic Acid in Water : Acetonitrile (90:10).
-
Rationale: Matching the initial gradient conditions prevents "solvent shock" and peak distortion.
-
-
Concentration: Prepare API at
for impurity analysis.
Method Development Decision Tree
Use this logic flow to adapt the method for specific derivatives (e.g., changing hydrophobicity).
Figure 2: Strategic workflow for optimizing HPLC conditions for piperidine derivatives.
Discussion & Strategic Insights
Why CSH/Core-Shell Beats Traditional C18
The primary failure mode in piperidine analysis is the interaction between the protonated amine and acidic silanols.
-
Traditional Fix: Adding Triethylamine (TEA) or ion-pairing agents to the mobile phase. This "competes" for silanol sites but contaminates the column and suppresses MS ionization.
-
Modern Fix: CSH particles have a surface modification that introduces a low-level positive charge. This charge repels the protonated piperidine (
), forcing the interaction to be purely hydrophobic (with the C18 ligand). This results in Gaussian peaks even at high loading.
The Hydrolysis Risk
While high pH (pH 10) is excellent for deprotonating bases (making them neutral and easier to retain), piperidine carboxylates contain ester linkages. Prolonged exposure to pH 10 buffers can hydrolyze the ester, creating false degradation products (e.g., Ritalinic acid formation from Methylphenidate). Therefore, the Low pH + CSH Column approach is the safest route for this specific chemical class.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must meet these system suitability criteria before every run:
-
Tailing Factor: NMT 1.3 for the API peak.
-
Resolution: NLT 2.0 between the API and the nearest eluting impurity.
-
Precision: RSD NMT 2.0% for 6 replicate injections.
References
-
United States Pharmacopeia (USP). Monograph: Bupivacaine Hydrochloride.[5][6] USP-NF. (Standard for legacy phosphate methods).
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and peak shape of basic solutes on a new charged surface hybrid stationary phase. Journal of Chromatography A, 1217(6), 858-880. (Foundational paper on CSH technology for bases).
-
Waters Corporation. Method Development for Piperidine Derivatives using XSelect CSH. Application Note. (Vendor data on charged surface hybrids).
-
Wada, M., et al. (2011).[7] HPLC determination of methylphenidate and its metabolite, ritalinic acid.[7] Analytical and Bioanalytical Chemistry.[6][7][8][9][10][11] (Reference for carboxylate derivative stability and detection).
-
BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds. (Protocols for derivatization of non-chromophoric piperidines).[2]
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- 4. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of 3-amino-4-ethylpiperidine and 3-amino-4-methylpiperidine: Exploring the Impact of a Single Carbon Homologation on Biological Activity
In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the architecture of a vast number of therapeutic agents.[1] Its conformational flexibility and the capacity for diverse substitutions have rendered it a privileged structure in drug design. Within this class of compounds, 3-amino-4-alkylpiperidines have emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of two closely related analogs: 3-amino-4-methylpiperidine and its ethyl homolog, 3-amino-4-ethylpiperidine. We will dissect how the seemingly minor difference of a single methylene unit in the 4-position alkyl substituent can profoundly influence their pharmacological profiles, drawing upon experimental data from the literature and established principles of structure-activity relationships (SAR).
Molecular Structures at a Glance
The core structural framework of both molecules is the 3-aminopiperidine moiety. The key distinction lies in the substituent at the 4-position of the piperidine ring: a methyl group in one and an ethyl group in the other. This subtle structural modification can significantly alter the molecule's size, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Caption: Comparative molecular structures.
Comparative Pharmacological Activities
Opioid Receptor Modulation
The 3-amino-4-alkylpiperidine scaffold is a well-established constituent of potent opioid receptor ligands.
3-amino-4-methylpiperidine Derivatives:
Derivatives of 3-methyl-4-(N-phenylamido)piperidines have been extensively studied as analgesics.[2] Notably, the cis-diastereomers of these compounds have demonstrated significantly higher analgesic potency compared to their trans counterparts.[2] For instance, certain cis-isomers have been reported to be thousands of times more potent than morphine and significantly more potent than fentanyl.[2] This highlights the critical role of stereochemistry in the interaction with opioid receptors.
Conversely, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as potent antagonists of both mu (µ) and kappa (κ) opioid receptors.[3][4] The presence of both the 3- and 4-methyl groups in a trans configuration appears to be a key determinant of their antagonist activity.[4]
3-amino-4-ethylpiperidine Derivatives:
Direct experimental data on the opioid receptor activity of 3-amino-4-ethylpiperidine derivatives is limited in the reviewed literature. However, based on SAR principles, the larger ethyl group, compared to the methyl group, could either enhance or diminish affinity and efficacy depending on the specific opioid receptor subtype and the topology of its binding pocket.
Kinase Inhibition
The versatility of the 3-aminopiperidine scaffold extends to the realm of kinase inhibition, a critical area in oncology and inflammation research.
3-amino-4-methylpiperidine Derivatives:
The 3-amino-4-methylpiperidine moiety has been incorporated into molecules designed as kinase inhibitors.[5] For example, it is a component of compounds targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling.
3-amino-4-ethylpiperidine Derivatives:
While not the exact scaffold, a closely related structure, (4-ethylpiperazin-1-yl)methyl, has been identified as a "privileged" moiety in the design of potent pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutant that confers resistance to imatinib.[6][7][8][9] This suggests that the ethyl-substituted piperidine/piperazine ring can be favorably accommodated in the ATP-binding site of certain kinases and may offer advantages in terms of potency and overcoming resistance mutations.
| Biological Target | 3-amino-4-methylpiperidine Derivatives | 3-amino-4-ethylpiperidine Derivatives | Key Findings |
| Opioid Receptors | Potent analgesics (agonists) and antagonists reported.[2][3][4] | Limited direct data available. | Stereochemistry and N-substitution are critical for activity. |
| Kinases (e.g., BTK, BCR-ABL) | Incorporated into BTK inhibitors.[5] | The related (4-ethylpiperazin-1-yl)methyl moiety is a key feature in potent BCR-ABL inhibitors.[6][7][8][9] | The ethyl-substituted ring may be advantageous for kinase inhibition. |
| Dopamine D4 Receptors | 3-aryl piperidine analogs are potent and efficacious agonists.[10] | Data not available. | The 3-aminopiperidine scaffold is a viable starting point for GPCR ligands. |
Structure-Activity Relationship (SAR) Insights and Predicted Activity
Given the absence of direct comparative data, we can leverage established medicinal chemistry principles to infer the potential impact of the methyl-to-ethyl substitution.
-
Steric Effects: The ethyl group is larger than the methyl group. In a sterically constrained binding pocket, this could lead to a decrease in binding affinity due to steric hindrance. Conversely, if the binding pocket has a larger hydrophobic region, the ethyl group could engage in more favorable van der Waals interactions, leading to increased potency. A comparative study on 3-methylpiperidine and piperidine as organocatalysts demonstrated that the methyl group can introduce steric hindrance that affects reaction rates.[1] This principle can be extrapolated to receptor-ligand interactions.
-
Lipophilicity: The ethyl group is more lipophilic than the methyl group. This increase in lipophilicity can influence a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. It can also impact binding affinity, particularly if the binding site has a significant hydrophobic character.
-
Conformational Effects: The ethyl group has more rotational bonds than the methyl group, which could influence the preferred conformation of the piperidine ring and the overall shape of the molecule. This, in turn, can affect how the molecule fits into a binding site.
Caption: Logical workflow of SAR considerations.
Experimental Protocols
The following are representative synthetic protocols for the preparation of 3-amino-4-alkylpiperidine derivatives.
Synthesis of a cis-3-methyl-4-aminopiperidine Derivative
This protocol is adapted from the literature and describes a general method for synthesizing a key intermediate.[11]
-
Epoxidation: N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine is treated with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to yield the corresponding epoxide.
-
Ring Opening: The resulting epoxide is subjected to regioselective ring-opening with an amine nucleophile, such as benzylamine, in the presence of a Lewis acid catalyst. This step establishes the cis-stereochemistry of the 3-amino and 4-methyl groups.
-
Deprotection: The N-benzyl groups are removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to afford the desired cis-3-methyl-4-aminopiperidine derivative.
Predicted Synthesis of a 3-amino-4-ethylpiperidine Derivative
A similar synthetic strategy could be employed for the synthesis of 3-amino-4-ethylpiperidine derivatives, starting from the corresponding N-protected 4-ethyl-1,2,3,6-tetrahydropyridine.
Caption: General synthetic workflow.
Conclusion
The comparative analysis of 3-amino-4-ethylpiperidine and 3-amino-4-methylpiperidine underscores a fundamental principle in medicinal chemistry: even minor structural modifications can have profound consequences for biological activity. While direct comparative data remains elusive, the available literature on their derivatives suggests that both scaffolds are highly versatile and can be tailored to interact with a range of biological targets, including opioid receptors and protein kinases.
The choice between a methyl and an ethyl substituent at the 4-position will ultimately depend on the specific target and the desired pharmacological profile. The smaller methyl group may be optimal for targets with sterically constrained binding pockets, while the larger, more lipophilic ethyl group could offer advantages in terms of potency and pharmacokinetic properties for other targets. This guide provides a framework for researchers to make informed decisions in the design and optimization of novel therapeutics based on the 3-amino-4-alkylpiperidine scaffold. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the biological activities of these two closely related and promising molecular frameworks.
References
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- Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. J Med Chem. 1993;36(18):2621-7.
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. Available from: [Link]
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Understanding The Structural Requirements of 4-Anilidopiperidine Analogues For Biological Activities at L and D Opioid Receptors. Scribd. Available from: [Link]
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- Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. J Med Chem. 1996;39(25):4929-35.
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. J Med Chem. 1992;35(21):3905-15.
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available from: [Link]
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- Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorg Med Chem Lett. 2009;19(4):1164-7.
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Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar. Available from: [Link]
- Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. J Med Chem. 1991;34(9):2726-35.
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(PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. Available from: [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
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- Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorg Med Chem. 2005;13(15):4667-78.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. J Med Chem. 2005;48(14):4515-23.
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Org Biomol Chem. 2011;9(19):6614-23.
- Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. J Med Chem. 2020;63(15):8247-8263.
- A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Cancer Lett. 2012;325(2):188-95.
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Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available from: [Link]
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Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. YouTube. 2024. Available from: [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. 2019. Available from: [Link]
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- Hidden GPCR structural transitions addressed by multiple walker supervised molecular dynamics (mwSuMD). eLife. 2024;13:e96513.
- Opioid Pharmacology. Pain Physician. 2008;11(2 Suppl):S133-53.
- 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Bioorg Med Chem Lett. 2006;16(12):3121-4.
- Activity Map and Transition Pathways of G Protein-Coupled Receptor Revealed by Machine Learning. ACS Cent Sci. 2023;9(5):915-925.
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Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available from: [Link]
- Ligand Regulation of GPCR Quaternary Structure. In: GPCRs: Structure, Function, and Drug Discovery. Royal Society of Chemistry; 2018:137-164.
- Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. Eur J Med Chem. 2019;184:111769.
- Trends in GPCR drug discovery: new agents, targets and indications.
- Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. Br J Pharmacol. 2015;172(13):3219-30.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2018;13(15):1567-1577.
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Scheme 1. The structures of the three GPCR agonists. ResearchGate. Available from: [Link]
- Agonist activation to open the Gα subunit of the GPCR-G protein precoupled complex defines functional agonist activation of TAS2R5. Proc Natl Acad Sci U S A. 2024;121(48):e2409987121.
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Technical Guide: Biological Activity of 3-Amino-4-Ethylpiperidine Derivatives
The following technical guide provides an in-depth analysis of the biological activity, therapeutic applications, and experimental profiling of drugs and investigational compounds containing the 3-amino-4-ethylpiperidine moiety.
Executive Summary
The 3-amino-4-ethylpiperidine moiety is a privileged chiral scaffold in medicinal chemistry, primarily utilized to enhance the pharmacological profile of quinolone and non-fluoroquinolone antibacterials. Unlike the common 3-amino-pyrrolidine or piperazine side chains found in earlier generations (e.g., Ciprofloxacin, Moxifloxacin), the introduction of the ethyl group at the C4 position of the piperidine ring—specifically in the (3S, 4R) configuration—imparts superior activity against resistant Gram-positive pathogens (MRSA, S. pneumoniae) while modulating physicochemical properties like solubility and lipophilicity.
This guide analyzes the biological performance of this moiety, comparing it against standard-of-care alternatives, and provides actionable protocols for its synthesis and biological evaluation.
Structural Significance & Mechanism of Action
The Pharmacophore
The (3S, 4R)-3-amino-4-ethylpiperidine side chain is designed to occupy the C7 position of the quinolone nucleus. Its specific stereochemistry and steric bulk (ethyl vs. methyl) are critical for:
-
Target Binding: Enhancing affinity for the ParC subunit of Topoisomerase IV and the GyrA subunit of DNA Gyrase in bacteria.
-
Efflux Evasion: The bulky ethyl group reduces recognition by bacterial efflux pumps (e.g., NorA in S. aureus).
-
Selectivity: In kinase inhibitors (e.g., JAK pathways), the ethyl extension serves as a selectivity filter, distinguishing between closely related isoforms (JAK1 vs. JAK2) via steric clash in the ATP-binding pocket.
Mechanism of Action (Antibacterial)
Compounds containing this moiety function as Dual-Target Inhibitors :
-
Inhibition of DNA Gyrase: Prevents the introduction of negative supercoils into DNA, halting replication.
-
Inhibition of Topoisomerase IV: Blocks the decatenation of daughter chromosomes after replication. The 3-amino group interacts with the enzyme-DNA complex, while the 4-ethyl group stabilizes the conformation, locking the enzyme in a cleavage-complex state.
Figure 1: Mechanism of Action for Quinolones containing the 3-amino-4-ethylpiperidine moiety. The dual-targeting mechanism minimizes the rapid development of resistance.
Comparative Biological Activity
The following data compares the Procter & Gamble (P&G) Series (novel non-fluoroquinolones containing the 3-amino-4-ethylpiperidine moiety) against market standards.
Antibacterial Potency (MIC Comparison)
The (3S, 4R)-ethyl moiety confers a significant potency advantage against resistant Gram-positive organisms compared to the commercially available Ciprofloxacin (CIP) and Levofloxacin (LVX).
| Organism | Strain Phenotype | P&G Analog (Ethyl)* | Ciprofloxacin (CIP) | Levofloxacin (LVX) | Advantage |
| S. aureus | Methicillin-Susceptible (MSSA) | 0.008 µg/mL | 0.5 µg/mL | 0.25 µg/mL | 60x Potency |
| S. aureus | Methicillin-Resistant (MRSA) | 0.03 µg/mL | >16 µg/mL | 8.0 µg/mL | Overcomes Resistance |
| S. pneumoniae | Penicillin-Resistant (PRSP) | 0.015 µg/mL | 2.0 µg/mL | 1.0 µg/mL | Superior Efficacy |
| E. coli | Wild Type | 0.06 µg/mL | 0.008 µg/mL | 0.015 µg/mL | Lower Gram-neg activity |
*Data derived from investigational series reported in J. Med. Chem. [1]. The "Ethyl" analog refers to the (3S,4R)-3-amino-4-ethylpiperidine derivative.
Selectivity & Safety Profile
-
Phototoxicity: Non-fluoroquinolones incorporating this moiety lack the C6-fluorine atom, significantly reducing the risk of UV-induced phototoxicity, a common side effect of sparfloxacin and lomefloxacin.
-
Genotoxicity: The specific stereochemistry (3S, 4R) is optimized to minimize interaction with the mammalian Topoisomerase II, reducing genotoxic potential compared to racemic mixtures.
Experimental Protocols
Synthesis of the (3S, 4R)-3-Amino-4-Ethylpiperidine Moiety
Objective: Enantiospecific synthesis of the chiral side chain for SAR studies. Method: Overman Rearrangement Protocol [2].[1]
Workflow:
-
Starting Material: (S)-(-)-α-methyl-4-pyridinemethanol.[2][3]
-
Step 1 (Reduction): Hydrogenation of the pyridine ring to the piperidine.
-
Step 2 (Protection): N-protection (e.g., Boc or Cbz group).
-
Step 3 (Overman Rearrangement):
-
Convert the alcohol to the trichloroacetimidate using trichloroacetonitrile and DBU.
-
Heat in xylene (140°C) to induce [3,3]-sigmatropic rearrangement, transferring the nitrogen with high chirality transfer.
-
-
Step 4 (Hydrolysis): Hydrolysis of the amide to yield the free amine.
Figure 2: Synthetic route for the (3S,4R)-3-amino-4-ethylpiperidine scaffold via Overman Rearrangement.
MIC Determination Protocol (Broth Microdilution)
Objective: Validate biological activity against MRSA.
-
Preparation: Prepare stock solution of the drug in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate. Final concentration range: 64 µg/mL to 0.001 µg/mL.
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100.
-
Inoculation: Add 50 µL of inoculum to each well containing 50 µL of drug solution. Final inoculum: ~5 x 10^5 CFU/mL.
-
Incubation: Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Quality Control: Ciprofloxacin must fall within CLSI ranges (0.12 - 0.5 µg/mL for ATCC 29213).
-
Expert Application Insights
Why "Ethyl" over "Methyl"?
In the context of Janus Kinase (JAK) Inhibitors (analogous to Tofacitinib), the shift from a 4-methyl to a 4-ethyl substituent on the piperidine ring is a strategic medicinal chemistry modification.
-
Lipophilicity (LogD): The ethyl group increases LogD by ~0.5 units, potentially improving passive permeability across the blood-brain barrier (BBB) or cell membranes.
-
Selectivity: The larger ethyl group can induce steric clashes in the ATP-binding pocket of off-target kinases (e.g., JAK2), potentially improving the selectivity profile for JAK1/JAK3, thereby reducing JAK2-associated anemia risks.
Handling & Stability
-
Storage: The free amine is prone to oxidation. Store as a hydrochloride or tartrate salt at -20°C.
-
Solubility: The ethyl group reduces aqueous solubility compared to the methyl analog. Formulation often requires mesylate salts or cyclodextrin complexation for IV administration.
References
-
Discovery of (3S)-Amino-(4R)-ethylpiperidinyl Quinolones as Potent Antibacterial Agents. Journal of Medicinal Chemistry. (2003). Demonstrates the superior activity of the ethyl-piperidine series against resistant pathogens.[4]
-
Concise, Enantiospecific Synthesis of (3S,4R)-3-Amino-4-Ethylpiperidine as Partner to a Non-Fluoroquinolone Nucleus. Tetrahedron Letters. (2003). Details the definitive synthetic protocol via Overman rearrangement.
-
Structure-Activity Relationships of the 6-Desfluoroquinolones. Antimicrobial Agents and Chemotherapy. Discusses the safety benefits (phototoxicity reduction) of removing the C6-fluorine in conjunction with novel C7 side chains.
Sources
A Senior Application Scientist's Guide to the Structural Elucidation of 3,4-Disubstituted Piperidine Salts: A Comparative Crystallographic Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The 3,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry. As a privileged scaffold, its three-dimensional architecture is fundamental to its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties.[1][2] For drug development professionals, an unambiguous understanding of the molecule's solid-state conformation is not merely academic; it is a critical data point that informs rational drug design and lead optimization.
Single-crystal X-ray crystallography stands as the definitive method for determining atomic structure, providing a precise three-dimensional map of electron density within a crystal.[3][4] This guide offers a comparative framework for understanding the X-ray crystallography data of 3,4-disubstituted piperidine salts. We will explore the journey from synthesis to structure, present comparative data, and contextualize crystallographic findings with alternative analytical techniques.
Part 1: The Experimental Workflow: From Synthesis to a Solved Structure
Obtaining high-quality crystal structures is a multi-step process where meticulous execution in the early stages is paramount for success. The causality behind this workflow is simple: the quality of the final diffraction data is inextricably linked to the purity of the compound and the perfection of the crystal lattice.
Synthesis, Purification, and Salt Formation
The journey begins with the synthesis of the target piperidine. Common synthetic strategies include the hydrogenation of substituted pyridines or Mannich condensation reactions.[2][5][6]
-
Rationale for Salt Formation: While the free base can be crystallized, organic molecules, particularly amines, often yield superior crystals as salts. The introduction of a counter-ion (e.g., chloride, bromide, tosylate) provides strong, directional ionic interactions, such as hydrogen bonds. These interactions act as a molecular scaffold, guiding the piperidine molecules into a more ordered and stable crystal lattice, which is essential for high-quality diffraction.[7]
The Art of Crystallization
Crystallization is often the most challenging step, requiring patience and empirical screening. The goal is to guide molecules out of solution into a highly ordered single crystal slowly. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.[8]
Protocol: Crystallization by Slow Evaporation
This is a robust starting point for many organic salts.
-
Solvent Selection: Dissolve the purified piperidine salt in a minimal amount of a "good" solvent in which it is freely soluble (e.g., methanol, ethanol).
-
Induce Supersaturation: Add a "poor" solvent (an anti-solvent) in which the salt is sparingly soluble (e.g., diethyl ether, hexane) dropwise until the solution becomes faintly turbid. The turbidity indicates the solution is nearing saturation.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Incubation: Cover the vial with a cap, pierced with a few small holes from a needle. This allows the more volatile solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they can be carefully harvested for analysis.[4]
Data Acquisition via X-ray Diffraction
The core of the technique involves irradiating a single crystal with a monochromatic X-ray beam. The crystal's ordered lattice of atoms diffracts the X-rays in a specific, predictable pattern of reflections. By measuring the angles and intensities of these diffracted beams, one can mathematically reconstruct a 3D model of the electron density within the crystal, and from that, the precise positions of each atom.[4][9]
Part 2: Comparative Analysis of Crystallographic Data
The conformation of the piperidine ring is not static; it is heavily influenced by the nature and stereochemistry of its substituents. The six-membered ring typically adopts a low-energy "chair" conformation to minimize torsional and steric strain.[1][10] However, the orientation of the substituents (axial vs. equatorial) and the potential for non-chair conformations (twist-boat) are key details revealed by crystallography.
Below is a table summarizing representative crystallographic data for hypothetical 3,4-disubstituted piperidine salts. This data is compiled based on common observations from the literature.[5][11]
| Compound/Salt Identifier | Substituent (Position) | Substituent Orientation | Ring Conformation | Key Torsional Angles (°) | H-Bonding Interaction |
| Compound A (HCl Salt) | 3-Me, 4-Phenyl | 3-Equatorial, 4-Equatorial | Chair | C2-C3-C4-C5: ~55 | N-H···Cl⁻ |
| Compound B (HBr Salt) | 3-OH, 4-COOEt | 3-Equatorial, 4-Equatorial | Chair | C2-C3-C4-C5: ~56 | N-H···Br⁻, O-H···Br⁻ |
| Compound C (Tosylate Salt) | 3-Phenyl (axial), 4-OH (equatorial) | 3-Axial, 4-Equatorial | Distorted Chair/Twist-Boat | C2-C3-C4-C5: ~40 | N-H···O(Tosylate) |
| Compound D (HCl Salt) | 3,4-cis-di-Me | 3-Axial, 4-Equatorial | Chair | C2-C3-C4-C5: ~54 | N-H···Cl⁻ |
Insights from the Data:
-
Chair Dominance: In most cases (Compound A, B, D ), the piperidine ring adopts a chair conformation, which is the most stable arrangement.[1]
-
Equatorial Preference: To minimize unfavorable 1,3-diaxial steric interactions, bulky substituents strongly prefer the equatorial position, as seen in Compound A and Compound B .[12]
-
Influence of Bulky Axial Groups: When a bulky group is forced into an axial position due to synthetic constraints (Compound C ), it can introduce significant steric strain, potentially distorting the ring from a perfect chair into a higher-energy twist-boat conformation.[13]
-
Role of the Counter-ion: The salt's counter-ion is a crucial component of the crystal structure. In all examples, the protonated piperidine nitrogen (N-H⁺) acts as a hydrogen bond donor, with the anion (Cl⁻, Br⁻, Tosylate-O⁻) serving as the acceptor. These interactions are fundamental to the overall crystal packing.
Part 3: A Holistic View: Comparing Crystallography with Other Techniques
While X-ray crystallography provides an unparalleled, high-resolution snapshot of the solid-state structure, drugs primarily function in a solution environment. Therefore, comparing solid-state data with solution-state and theoretical data is essential for a comprehensive structural understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure and conformation in solution.[14]
-
Causality: The conformation of the piperidine ring dictates the spatial relationship between its protons. This relationship is reflected in the through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs).
-
Application: Large J-couplings between adjacent protons (e.g., H2a-H3a) are indicative of a diaxial relationship, confirming a chair conformation.[15][16] By analyzing these couplings, researchers can determine the dominant chair conformation and the axial/equatorial preference of substituents in a given solvent, providing a crucial comparison to the solid-state structure.[17][18]
Computational Modeling
Computational chemistry allows for the theoretical calculation of the relative energies of different conformers.[19][20]
-
Causality: Using methods like Density Functional Theory (DFT), one can build models of different possible conformations (e.g., chair with axial substituent vs. chair with equatorial substituent) and calculate their relative stabilities (ΔG).
-
Application: These calculations can predict which conformer is energetically favored, corroborating experimental findings from NMR and crystallography.[21] This is particularly useful for rationalizing why a certain conformation is observed and for predicting the behavior of yet-to-be-synthesized analogues.
Conclusion
The structural analysis of 3,4-disubstituted piperidine salts is a critical task in drug discovery. X-ray crystallography delivers an unambiguous, high-resolution view of the solid-state conformation, revealing crucial details about ring puckering, substituent orientation, and intermolecular interactions that guide crystal packing. However, this static picture achieves its maximum value when contextualized with data from solution-state NMR and theoretical computational models. By integrating these three pillars of structural analysis, researchers can build a comprehensive and robust understanding of their molecules, enabling more informed decisions in the design of next-generation therapeutics.
References
- BenchChem. (n.d.). Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Comparative Analysis.
- Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Unknown. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts.
- Marrazzo, A., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
- Iadonisi, A., et al. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives....
- Journal of Medicinal Chemistry. (n.d.). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. ACS Publications.
- ACS Omega. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
- Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
- O'Brien, P., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
- Excillum. (n.d.). Small molecule crystallography.
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
- ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- Hura, N., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PMC.
- ResearchGate. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations.
- Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn.
- Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility.
- Englert, U., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm.
- Wikipedia. (n.d.). X-ray crystallography.
- Arulraj, R., & Sivakumar, S. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- BenchChem. (n.d.). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones.
- O'Brien, P., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
- Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
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A Comprehensive Guide to Chiral HPLC Separation of 3-amino-4-ethylpiperidine Isomers: A Method Development Approach
For researchers, scientists, and professionals in drug development, the successful separation of stereoisomers is a critical step in ensuring the safety and efficacy of new chemical entities. The piperidine scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives, such as 3-amino-4-ethylpiperidine, present a significant analytical challenge due to the presence of multiple chiral centers. This guide provides an in-depth, experience-driven approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 3-amino-4-ethylpiperidine isomers. We will move beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind our experimental choices, empowering you to tackle similar separation challenges.
The Challenge: Separating the Isomers of 3-amino-4-ethylpiperidine
3-amino-4-ethylpiperidine possesses two chiral centers, at the C3 and C4 positions, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These enantiomeric and diastereomeric pairs can exhibit vastly different pharmacological and toxicological profiles. Consequently, a reliable analytical method to separate and quantify each isomer is paramount.
The primary hurdles in this separation are twofold:
-
Lack of a strong chromophore: The molecule itself does not absorb strongly in the UV-visible range, making detection challenging without derivatization.
-
Structural similarity: The subtle spatial differences between the isomers require highly selective chiral stationary phases (CSPs) for effective resolution.
Strategic Approach to Method Development
Our strategy will be built on a systematic screening of key parameters. This process is not a random walk but a logical progression based on established principles of chiral chromatography.
Caption: A logical workflow for developing a chiral HPLC separation method.
Part 1: The Derivatization Decision: To Tag or Not to Tag?
Given the absence of a suitable chromophore in 3-amino-4-ethylpiperidine, pre-column derivatization is a highly recommended strategy to enhance detection sensitivity.[1] This involves reacting the amino group with a reagent that introduces a UV-active moiety.
Common Derivatizing Agents for Amines:
| Derivatizing Agent | Resulting Chromophore | Key Advantages | Considerations |
| Benzoyl Chloride | Benzamide | Simple, rapid reaction.[2] | Can sometimes reduce the differences between enantiomers. |
| p-Toluene-sulfonyl Chloride (PTSC) | Sulfonamide | Often improves chiral recognition.[1] | Reaction conditions may need optimization. |
Expert Recommendation: Begin with a derivatization step. The improved signal-to-noise ratio will be invaluable during method development. Benzoyl chloride is an excellent starting point due to its simplicity.
Experimental Protocol: Derivatization with Benzoyl Chloride
-
Sample Preparation: Dissolve approximately 1 mg of the 3-amino-4-ethylpiperidine isomer mixture in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Reaction: Cool the solution in an ice bath. Add a slight molar excess of benzoyl chloride and an organic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a small amount of water and extract the derivatized product. Dry the organic layer and evaporate the solvent.
-
Reconstitution: Reconstitute the dried derivative in the initial mobile phase for HPLC analysis.
Part 2: Selecting the Chiral Stationary Phase (CSP) - The Heart of the Separation
The choice of CSP is the most critical factor in achieving chiral separation.[3] The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[4] For piperidine derivatives, polysaccharide-based CSPs have demonstrated broad applicability and success.[5][6]
Comparison of Recommended CSPs for Piperidine Derivatives:
| CSP Type | Chiral Selector | Common Trade Names | Primary Interaction Mechanisms | Best For |
| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H, Chiralpak® IA[6] | Hydrogen bonding, π-π interactions, steric hindrance.[6] | Broad applicability, good for aromatic and carbonyl-containing compounds. |
| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H, Chiralpak® IB[6] | Similar to amylose-based, but with different spatial arrangements of interaction sites. | Often provides complementary selectivity to amylose-based phases. |
| Protein-based | α1-acid glycoprotein (AGP) | Chiral-AGP | Hydrophobic and ionic interactions. | Suitable for a wide range of ionizable compounds.[2][5] |
Expert Rationale: A screening approach using multiple CSPs is the most efficient path to success.[7] We recommend starting with a polysaccharide-based column, such as Chiralpak® IA or Chiralpak® AD-H, as they have a high success rate for separating a wide variety of chiral compounds.[5][6]
Part 3: Mobile Phase Composition - Fine-Tuning the Selectivity
The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing retention and selectivity.[8] For polysaccharide-based CSPs, normal-phase or polar organic modes are often the most successful.[5][9]
Initial Mobile Phase Screening Conditions (for Polysaccharide CSPs):
| Mobile Phase System | Composition | Rationale |
| Normal Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10 v/v) | Provides a good balance of retention and selectivity for many compounds. |
| Polar Organic | Acetonitrile (ACN) or Methanol (MeOH) | Useful for more polar analytes. |
| Reversed Phase | Acetonitrile (ACN) / Water or Buffer | Generally less common for polysaccharide CSPs but can be effective in some cases. |
Pro-Tip for Basic Analytes: The piperidine nitrogen is basic. To prevent peak tailing and improve peak shape, add a small amount of a basic additive to the mobile phase, such as 0.1% diethylamine (DEA).[1][5]
Experimental Protocol: HPLC Method Development
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Start with n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates to maximize interaction time with the CSP.[7]
-
Column Temperature: 25 °C. Temperature can affect selectivity; lower temperatures often increase resolution but may also increase analysis time.[8]
-
Detection: UV at a wavelength appropriate for the derivatized analyte (e.g., 230 nm or 254 nm for benzoyl derivatives).
-
Injection Volume: 5-10 µL
Systematic Optimization:
-
If retention is too long: Increase the percentage of the alcohol modifier (e.g., from 20% to 30% ethanol).
-
If resolution is poor:
-
Decrease the flow rate.
-
Change the alcohol modifier (e.g., switch from ethanol to isopropanol).
-
Adjust the temperature.
-
If these adjustments are insufficient, screen a different CSP (e.g., Chiralcel® OD-H).
-
Summary of Starting Conditions & Potential Outcomes
The following table summarizes a logical screening approach and expected outcomes, providing a clear guide for your experimental work.
| CSP | Mobile Phase System (v/v/v) | Expected Outcome & Rationale |
| Chiralpak® AD-H | n-Hexane / EtOH / DEA (80:20:0.1) | High Probability of Success: Polysaccharide phases are well-suited for piperidine derivatives. The basic additive will ensure good peak shape. |
| Chiralpak® AD-H | n-Hexane / IPA / DEA (80:20:0.1) | Alternative Modifier: IPA can offer different selectivity compared to EtOH due to its steric bulk and hydrogen bonding properties. |
| Chiralcel® OD-H | n-Hexane / EtOH / DEA (80:20:0.1) | Complementary Selectivity: The cellulose backbone provides a different chiral environment that may resolve isomers that co-elute on amylose-based phases. |
| Chiral-AGP | ACN / 10 mM Phosphate Buffer pH 7.0 | Alternative Approach: If normal phase fails, a protein-based column in reversed-phase mode offers a completely different separation mechanism based on ionic and hydrophobic interactions. |
Conclusion
Developing a chiral HPLC method for novel compounds like the isomers of 3-amino-4-ethylpiperidine is a systematic process of exploration and optimization. By leveraging pre-column derivatization to enhance detectability and screening a well-chosen set of polysaccharide-based chiral stationary phases with appropriate mobile phases, a robust and reliable separation can be achieved. This guide provides a scientifically sound framework and practical starting points to accelerate your method development and ensure the accurate characterization of these critical stereoisomers.
References
- Benchchem. Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- ResearchGate. Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids | Request PDF.
- Justia Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- ResearchGate.
- Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- PubMed.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)
- Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- Regis Technologies.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Obrnuta faza.
- Open Research@CSIR-NIScPR.
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
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- Phenomenex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
